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Core Science & Biosynthesis

Foundational

The Gold Standard in Impurity Quantification: A Technical Guide to the Use of a Deuterated Internal Standard for Celecoxib Impurity B Analysis

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of modern drug development, the assurance of safety and efficacy is paramount. This necessitates a rigorous control over the purity of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the assurance of safety and efficacy is paramount. This necessitates a rigorous control over the purity of active pharmaceutical ingredients (APIs). Impurities, which can arise from various stages of the manufacturing process or degradation, have the potential to impact the therapeutic outcome and safety profile of a drug.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and quantification of impurities in pharmaceutical products.[2][3]

Celecoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[4] As with any synthetically derived API, the manufacturing process of Celecoxib can lead to the formation of process-related impurities. One such impurity, designated as Celecoxib Impurity B in the European Pharmacopoeia (EP), requires careful monitoring to ensure the quality and safety of the final drug product.[5][6][7]

This in-depth technical guide provides a comprehensive overview of a robust analytical strategy for the accurate quantification of Celecoxib Impurity B. At the core of this methodology is the use of a deuterated internal standard, a technique that has become the gold standard in quantitative mass spectrometry for its ability to mitigate analytical variability and enhance data integrity.[8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a scientifically sound and defensible method for impurity analysis.

Understanding Celecoxib Impurity B

Celecoxib Impurity B is a regioisomer of Celecoxib, with the chemical name 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[10][11] Its formation is a consequence of the synthetic route employed for Celecoxib, where the pyrazole ring formation can result in different regioisomers.[12]

FeatureCelecoxibCelecoxib Impurity B
Chemical Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
CAS Number 169590-42-5331943-04-5
Molecular Formula C₁₇H₁₄F₃N₃O₂SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 381.37 g/mol 381.37 g/mol
Structure

While possessing the same molecular formula and weight as Celecoxib, the different spatial arrangement of substituents on the pyrazole ring can lead to distinct physicochemical and pharmacological properties. Therefore, controlling the level of this impurity is crucial. The European Pharmacopoeia lists Celecoxib Impurity B, signifying its regulatory importance.[7][13] Although a specific limit is not publicly available without access to the full monograph, the ICH Q3A/Q3B guidelines provide a framework for acceptable limits based on the maximum daily dose of the drug.[6] For a drug with a maximum daily dose of over 2g, the identification threshold for an impurity is 0.10%.[14]

The Rationale for a Deuterated Internal Standard: Achieving Analytical Precision

Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to several sources of variability, including matrix effects, instrument drift, and sample preparation inconsistencies.[15] An internal standard is employed to compensate for these variations. The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[9]

Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the "gold standard" for quantitative LC-MS/MS assays.[8] This is because the substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly throughout the analytical process.

The use of a deuterated internal standard for Celecoxib Impurity B offers several key advantages:

  • Correction for Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus correcting for these effects.[9]

  • Compensation for Sample Loss: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard, ensuring the accuracy of the final calculated concentration.

  • Improved Precision and Accuracy: By minimizing the impact of analytical variability, the use of a deuterated internal standard leads to significantly improved precision and accuracy of the measurement.[8]

G cluster_0 Analytical Workflow Sample Sample Spike with Deuterated IS Spike with Deuterated IS Sample->Spike with Deuterated IS Sample Preparation Sample Preparation Spike with Deuterated IS->Sample Preparation Matrix Effects Matrix Effects LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Sample Loss Sample Loss Data Processing Data Processing LC-MS/MS Analysis->Data Processing Instrument Drift Instrument Drift

Workflow demonstrating the role of a deuterated internal standard.

Synthesis of Deuterated Celecoxib Impurity B

The synthesis of a deuterated internal standard requires careful planning to ensure the deuterium labels are incorporated at stable positions and do not undergo back-exchange. A plausible synthetic route for a deuterated analog of Celecoxib Impurity B (e.g., d4-Celecoxib Impurity B, with deuterium on the benzenesulfonamide ring) can be adapted from known methods for synthesizing deuterated Celecoxib.[16]

A potential synthetic pathway could involve the use of a deuterated starting material, such as d4-aniline, which is then converted to d4-benzenesulfonamide. This deuterated intermediate can then be reacted with the appropriate pyrazole precursor to yield the final d4-Celecoxib Impurity B.

G d4-Aniline d4-Aniline d4-Benzenesulfonamide d4-Benzenesulfonamide d4-Aniline->d4-Benzenesulfonamide Sulfonation d4-Celecoxib Impurity B d4-Celecoxib Impurity B d4-Benzenesulfonamide->d4-Celecoxib Impurity B Condensation Pyrazole Precursor Pyrazole Precursor Pyrazole Precursor->d4-Celecoxib Impurity B

Proposed synthetic pathway for d4-Celecoxib Impurity B.

Experimental Protocol: LC-MS/MS Quantification of Celecoxib Impurity B

The following protocol is a robust and sensitive LC-MS/MS method for the quantification of Celecoxib Impurity B in a drug substance, utilizing a deuterated internal standard. This method is adapted from established protocols for Celecoxib analysis and is designed to meet the rigorous standards of pharmaceutical quality control.[17][18]

Materials and Reagents
  • Celecoxib Impurity B reference standard (≥98% purity)

  • Deuterated Celecoxib Impurity B (e.g., d4-Celecoxib Impurity B) internal standard (IS) (≥98% purity, ≥98% isotopic enrichment)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Celecoxib Impurity B and the deuterated IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Celecoxib Impurity B by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the deuterated IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve Standards:

    • Prepare a calibration curve by spiking appropriate aliquots of the working standard solutions into a diluent (e.g., 50:50 acetonitrile/water) to achieve a concentration range that brackets the expected impurity level (e.g., 0.05% to 0.2% of the nominal API concentration).

    • Add a fixed volume of the internal standard working solution to each calibration standard.

  • Sample Preparation:

    • Accurately weigh the Celecoxib drug substance and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Add a fixed volume of the internal standard working solution.

LC-MS/MS Method Parameters
Parameter Condition
LC System High-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-30% B; 3.1-4.0 min: 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See Table below
Ion Source Temp. 500 °C
IonSpray Voltage -4500 V

Proposed Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Celecoxib Impurity B380.1316.0-25
d4-Celecoxib Impurity B384.1320.0-25

Note: These MRM transitions are proposed based on the structure of Celecoxib Impurity B and known fragmentation patterns of similar molecules.[1][17] Optimization of collision energies is essential during method development.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of Celecoxib Impurity B to the deuterated internal standard against the concentration of the calibration standards.

  • Apply a linear regression model with a 1/x² weighting.

  • Determine the concentration of Celecoxib Impurity B in the drug substance samples by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring a Self-Validating System

A rigorous validation of the analytical method is crucial to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To cover the expected range of the impurity.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for impurities.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold.[2]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, etc.

Conclusion: Confidence in Purity, Assurance in Quality

The accurate quantification of impurities is a non-negotiable aspect of pharmaceutical quality control. For Celecoxib Impurity B, a known process-related impurity, the implementation of a highly sensitive and specific LC-MS/MS method is essential. The cornerstone of such a method is the use of a deuterated internal standard, which provides an unparalleled level of accuracy and precision by mitigating the inherent variabilities of the analytical process.

The technical guide presented herein outlines a comprehensive strategy, from the rationale and synthesis of a deuterated internal standard to a detailed, validation-ready LC-MS/MS protocol. By adopting such a scientifically rigorous approach, researchers and drug developers can ensure the quality and safety of Celecoxib, ultimately safeguarding patient health and meeting the stringent demands of global regulatory authorities.

References

  • International Council for Harmonisation. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • ResearchGate. (2025). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.
  • ICH. (2023). ICH Q3 Guidelines.
  • International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Pharmaceutical Technology. (2026).
  • PubMed. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib).
  • TIJER. (n.d.).
  • Semantic Scholar. (2017). design, characterization and impurity profiling of celecoxib by rp-hplc.
  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products.
  • Scientific Literature. (2022). Pharmacological and Analytical Profile of Celecoxib.
  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • WashU Medicine Research Profiles. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib).
  • Benchchem. (n.d.). Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS.
  • BMC. (2012).
  • LGC Standards. (n.d.). Celecoxib impurity B CRS.
  • Google Patents. (n.d.). WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.
  • PMC. (n.d.).
  • SciSpace. (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib.
  • ResearchGate. (2025). (PDF) A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Sigma-Aldrich. (n.d.). Celecoxib impurity B EP Reference Standard CAS 331943-04-5.
  • TLC Pharmaceutical Standards. (n.d.). Celecoxib EP Impurity B (Celecoxib USP Related Compound B, Celecoxib Regio Isomer).
  • ScienceDirect. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of.
  • De Gruyter. (2012).
  • Sigma-Aldrich. (n.d.). Celecoxib impurity B - 4-[3-(4-Methylphenyl)-5-(trifluoromethyl) -.
  • SynThink Research Chemicals. (n.d.). Celecoxib EP Impurity B | 331943-04-5.
  • PubChem. (n.d.). 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide.
  • LGC Standards. (n.d.). 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
  • Semantic Scholar. (2023). Synthesis of deuterium-labeled celecoxib and its metabolites.
  • ResearchGate. (n.d.). MRM ion-chromatograms of celecoxib (m/z 380.0 → 315.9) and....
  • MDPI. (2025). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique.
  • Simson Pharma Limited. (n.d.). Celecoxib EP Impurity B | CAS No- 331943-04-5.31943-04-5*.

Sources

Exploratory

4-Desmethyl-2-methyl Celecoxib-d4 CAS number

An In-Depth Technical Guide to 4-Desmethyl-2-methyl Celecoxib-d4 Executive Summary 4-Desmethyl-2-methyl Celecoxib-d4 (also known as o-Celecoxib-d4 or Celecoxib Impurity D-d4 ) is a stable isotope-labeled derivative of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Desmethyl-2-methyl Celecoxib-d4

Executive Summary

4-Desmethyl-2-methyl Celecoxib-d4 (also known as o-Celecoxib-d4 or Celecoxib Impurity D-d4 ) is a stable isotope-labeled derivative of the ortho-isomer impurity of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. It serves as a critical Internal Standard (IS) in bioanalytical and pharmaceutical quality control workflows, specifically designed for the precise quantification of the process-related impurity 4-Desmethyl-2-methyl Celecoxib (Celecoxib Impurity D).

While the parent drug Celecoxib contains a p-tolyl moiety, this impurity arises from the presence of o-methylacetophenone in the starting material, leading to an o-tolyl analog. The deuterated form (-d4) is essential for normalizing matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis, particularly when resolving complex isomeric mixtures where chromatographic separation is challenging.

Part 1: Chemical Identity & Nomenclature

This section establishes the definitive chemical profile of the target molecule. Note that while the unlabeled impurity has an established CAS number, the specific deuterated form is often a custom-synthesized research reagent without a unique Chemical Abstracts Service registry number, frequently referenced by the unlabeled CAS or internal catalog codes.

Identification Matrix
Parameter Technical Detail
Chemical Name 4-[5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4
Common Synonyms o-Celecoxib-d4; Celecoxib Impurity D-d4; Celecoxib ortho-isomer-d4
CAS Number (Unlabeled) 170569-99-0 (Refers to 4-Desmethyl-2-methyl Celecoxib)
CAS Number (Labeled) Not Officially Assigned (Often listed under 170569-99-0 or custom codes)
Molecular Formula C₁₇H₁₀D₄F₃N₃O₂S
Molecular Weight ~385.40 g/mol (vs. 381.37 g/mol for unlabeled)
Isotopic Purity Typically ≥ 99% Deuterium incorporation
Chemical Structure A regioisomer of Celecoxib where the 4-methyl group is moved to the 2-position (ortho), with 4 deuterium atoms typically on the benzenesulfonamide ring.[1][2][3][4]
Structural Distinction

The core structural difference lies in the phenyl ring attached to the pyrazole core.

  • Celecoxib (Parent): 4-Methylphenyl (Para-tolyl).

  • Target Impurity: 2-Methylphenyl (Ortho-tolyl).

This positional isomerism results in identical mass spectra for the unlabeled forms, making the -d4 labeled internal standard crucial for mass-differentiation during co-elution or near-elution in liquid chromatography.

Part 2: Origin & Synthesis Logic

Understanding the origin of the impurity is vital for controlling it. The synthesis of the deuterated standard mirrors the formation of the impurity but utilizes labeled precursors.

Origin of the Impurity (Impurity D)

The impurity forms during the pyrazole ring closure step if the starting material 4'-Methylacetophenone is contaminated with 2'-Methylacetophenone .

Synthesis of the Standard (d4)

The commercial preparation of 4-Desmethyl-2-methyl Celecoxib-d4 typically involves the condensation of 4-Hydrazinobenzenesulfonamide-d4 with the specific diketone intermediate derived from o-methylacetophenone.

DOT Diagram: Synthesis & Impurity Origin Pathway

CelecoxibImpurityOrigin StartMat Starting Material (Acetophenone Derivative) ImpuritySource Contaminant: 2'-Methylacetophenone StartMat->ImpuritySource Trace ParentSource Main Component: 4'-Methylacetophenone StartMat->ParentSource Major Diketone_Ortho Intermediate: 4,4,4-Trifluoro-1-(2-methylphenyl) butane-1,3-dione ImpuritySource->Diketone_Ortho Claisen Condensation (with Ethyl Trifluoroacetate) Diketone_Para Intermediate: 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione ParentSource->Diketone_Para Claisen Condensation Product_Ortho Target Impurity/IS: 4-Desmethyl-2-methyl Celecoxib (Ortho-Isomer) Diketone_Ortho->Product_Ortho + Reagent (Cyclization) Product_Parent Drug Substance: Celecoxib (Para-Isomer) Diketone_Para->Product_Parent + Reagent (Cyclization) Reagent Reagent: 4-Hydrazinobenzenesulfonamide (Use -d4 for IS Synthesis) Reagent->Product_Ortho Reagent->Product_Parent

Caption: Pathway illustrating the origin of the ortho-isomer impurity (red path) versus the parent drug (green path). The d4-standard is synthesized by substituting the hydrazine reagent with its deuterated analog in the red pathway.

Part 3: Bioanalytical Application (LC-MS/MS)

The primary utility of 4-Desmethyl-2-methyl Celecoxib-d4 is in Quantitative Impurity Profiling and DMPK (Drug Metabolism and Pharmacokinetics) studies where precise differentiation between isomers is required.

Why Use a Specific Isomeric IS?

Standard Celecoxib-d4 (parent IS) may have slightly different retention times or ionization suppression profiles compared to the ortho-isomer impurity due to steric differences in the tolyl group. Using the exact deuterated structural analog (Ortho-d4) ensures:

  • Co-elution: The IS elutes at the exact same retention time as the impurity.

  • Matrix Compensation: Identical response to matrix suppression/enhancement.

  • Mass Shift: The +4 Da shift allows mass spectrometric resolution (

    
    ) from the unlabeled impurity (
    
    
    
    ).
Recommended LC-MS/MS Protocol

This protocol is a self-validating system designed for high-sensitivity detection.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: ESI Negative Mode (Sulfonamides ionize well in negative mode).

  • Column: C18 or Phenyl-Hexyl (Phenyl columns often provide better selectivity for aromatic isomers).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Typical):

Analyte Precursor Ion (m/z) Product Ion (m/z) Rationale
Ortho-Celecoxib (Impurity) 380.1

316.0Loss of

group
Ortho-Celecoxib-d4 (IS) 384.1

320.0Corresponding d4 fragment
Celecoxib (Parent) 380.1

316.0Must be chromatographically separated

Critical Note on Separation: Because the Parent and the Ortho-Impurity share the same MRM transitions (380.1 → 316.0), chromatographic separation is mandatory . The d4-IS (384.1) is used to quantify the Ortho-Impurity peak specifically.

Part 4: Handling & Stability[2]

To ensure scientific integrity and reproducibility, follow these handling protocols.

  • Storage: Store neat solid at -20°C under nitrogen. Protect from light.[5]

  • Solubility:

    • Primary Solvent: DMSO or Methanol.

    • Stock Solution: Prepare at 1 mg/mL in DMSO.

    • Stability:[1][6] Stock solutions are stable for 1 month at -20°C.

  • Reconstitution: Avoid aqueous reconstitution until immediately prior to injection to prevent potential sulfonamide hydrolysis (though slow).

References

  • LGC Standards. Celecoxib Impurity Standards and Stable Isotopes. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10199832 (4-Desmethyl-2-methyl Celecoxib). Retrieved from

  • Rao, R. N., et al. (2001). LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Toronto Research Chemicals. 4-Desmethyl-2-methyl Celecoxib (Unlabeled CAS 170569-99-0). Retrieved from

Sources

Foundational

Difference between Celecoxib and 4-Desmethyl-2-methyl Celecoxib

Comparative Analysis of Structural Isomerism, Synthetic Origins, and Pharmacological Implications Executive Summary This technical guide delineates the critical distinctions between Celecoxib (the active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Structural Isomerism, Synthetic Origins, and Pharmacological Implications

Executive Summary

This technical guide delineates the critical distinctions between Celecoxib (the active pharmaceutical ingredient, API) and its structural analog, 4-Desmethyl-2-methyl Celecoxib (commonly identified as the Ortho-Regioisomer or Impurity A ).

While Celecoxib is a selective COX-2 inhibitor used globally for inflammation and analgesia, 4-Desmethyl-2-methyl Celecoxib is a positional isomer arising primarily as a process-related impurity. Despite their structural similarity, their presence in a drug matrix requires rigorous differentiation due to regulatory mandates (ICH Q3A/B) and potential variations in receptor binding kinetics. This guide provides a mechanistic breakdown of their chemical divergence, synthetic genesis, and analytical isolation.

Molecular Identity & Structural Divergence

The nomenclature "4-Desmethyl-2-methyl" describes a positional shift of the toluene moiety's methyl group from the para position (in Celecoxib) to the ortho position. This shift creates significant steric changes in the molecule's ability to dock within the COX-2 hydrophobic channel.

Table 1: Physicochemical Comparison
FeatureCelecoxib (API) 4-Desmethyl-2-methyl Celecoxib
Common Name CelecoxibCelecoxib Ortho-Isomer / Impurity A
CAS Number 169590-42-5170569-99-0
Molecular Formula C₁₇H₁₄F₃N₃O₂SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 381.37 g/mol 381.37 g/mol
IUPAC Name 4-[5-(4 -methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide4-[5-(2 -methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Methyl Position Para (C4 on phenyl ring)Ortho (C2 on phenyl ring)
Steric Profile Linear extension; optimized for COX-2 side pocket.[1][2]Angular bulk; steric clash potential in binding site.
Regulatory Status Approved APIProcess Impurity (Limit < 0.15%)

Synthetic Origins: The Divergent Pathway

The presence of 4-Desmethyl-2-methyl Celecoxib is rarely spontaneous; it is a direct consequence of raw material purity. The synthesis of Celecoxib involves a Claisen condensation followed by a pyrazole cyclization.

The Mechanism of Impurity Propagation

The primary starting material for Celecoxib is 4'-Methylacetophenone . If this reagent is contaminated with 2'-Methylacetophenone (Ortho-isomer), the entire reaction sequence replicates specifically for the impurity, carrying it through to the final crystallization steps.

Pathway Visualization

The following diagram illustrates how the impurity propagates parallel to the API synthesis.

SynthesisPathway cluster_inputs Starting Materials cluster_intermediates Claisen Condensation (Base Catalyzed) cluster_final Cyclization with 4-Hydrazinobenzenesulfonamide Start_Para 4'-Methylacetophenone (Primary Reagent) Inter_Para 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione Start_Para->Inter_Para NaOCH3 / Toluene Start_Ortho 2'-Methylacetophenone (Impurity < 0.5%) Inter_Ortho 1-(2-methylphenyl)-4,4,4- trifluorobutane-1,3-dione Start_Ortho->Inter_Ortho Impurity Propagation Reagent_A Ethyl Trifluoroacetate Reagent_A->Inter_Para Reagent_A->Inter_Ortho Prod_Celecoxib CELECOXIB (Para-Isomer) Inter_Para->Prod_Celecoxib Hydrazine HCl / EtOH Prod_Impurity 4-Desmethyl-2-methyl CELECOXIB (Ortho-Isomer) Inter_Ortho->Prod_Impurity Parallel Cyclization

Caption: Parallel synthesis pathways showing how raw material contamination (Ortho-isomer) leads directly to the formation of 4-Desmethyl-2-methyl Celecoxib.

Pharmacological & Functional Differences[4][5][6]

While often dismissed merely as "impurities," structural isomers of potent drugs can exhibit biological activity.

COX-2 Selectivity and Potency[6][7][8][9][10][11]
  • Celecoxib: Exhibits high affinity for the COX-2 active site.[3] The para-methyl group is perfectly positioned to interact with the hydrophobic pocket of the COX-2 channel, stabilizing the binding.

  • 4-Desmethyl-2-methyl Celecoxib: Reported data suggests this isomer retains significant COX-2 inhibitory activity (IC₅₀ ≈ 0.069 µM) [1].[4] However, the ortho-methyl group introduces steric hindrance that may alter the binding kinetics or selectivity ratio (COX-2 vs COX-1).

    • Risk:[5][6][7] Because it is biologically active, high levels of this impurity effectively alter the therapeutic dose. Unlike inert impurities, this molecule contributes to the pharmacological load, potentially affecting the safety profile regarding cardiovascular or renal events.[6]

Experimental Protocol: Synthesis of Reference Standard

To accurately quantify this impurity in a drug batch, researchers must synthesize the 4-Desmethyl-2-methyl Celecoxib standard. The following protocol is adapted for high-purity isolation to be used as a HPLC reference marker.

Objective

Synthesize >98% pure 4-Desmethyl-2-methyl Celecoxib for use as an analytical standard.

Reagents
  • 2'-Methylacetophenone (Starting Material)

  • Ethyl trifluoroacetate[8]

  • Sodium Methoxide (25% in Methanol)

  • 4-Hydrazinobenzenesulfonamide Hydrochloride[8]

  • Ethanol (Absolute)

Step-by-Step Methodology

Phase 1: Formation of the Ortho-Diketone Intermediate

  • Charge: In a 250mL round-bottom flask, dissolve 2'-Methylacetophenone (10.0 g, 74.5 mmol) in MTBE (Methyl tert-butyl ether, 50 mL).

  • Addition: Add Ethyl trifluoroacetate (12.7 g, 89.4 mmol) dropwise.

  • Catalysis: Slowly add Sodium Methoxide solution (21.5 g) while maintaining temperature < 25°C.

  • Reflux: Heat the mixture to reflux (55-60°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting acetophenone is consumed.

  • Workup: Cool to room temperature. Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate. Evaporate solvent to yield the diketone intermediate: 1-(2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

Phase 2: Pyrazole Cyclization (The Regioisomer Formation)

  • Condensation: Dissolve the crude diketone intermediate (from Phase 1) in Ethanol (100 mL).

  • Reagent: Add 4-Hydrazinobenzenesulfonamide Hydrochloride (16.6 g, 74.5 mmol).

  • Reflux: Heat to reflux for 6 hours.

  • Crystallization: Cool the mixture to 0-5°C. The product will precipitate.

    • Note: The ortho-isomer often has different solubility kinetics than Celecoxib. If an oil forms, re-dissolve in hot isopropanol and cool slowly.

  • Purification: Recrystallize from Methanol/Water (3:1) to achieve HPLC purity >98%.

Validation: Confirm structure via ¹H-NMR. Look for the characteristic methyl shift:

  • Celecoxib (Para):[9][10][7][8][11][12][13] Methyl singlet approx δ 2.35 ppm.

  • Impurity (Ortho): Methyl singlet shifts downfield (approx δ 2.52 ppm) due to proximity to the pyrazole ring [2].

Analytical Strategy: HPLC Separation

Separating the ortho and para isomers is challenging due to their identical mass and similar polarity. A standard C18 method often yields poor resolution.

Recommended Chromatographic Conditions

To separate Celecoxib from 4-Desmethyl-2-methyl Celecoxib, a Phenyl-Hexyl or specialized C18 column is required to exploit the pi-pi interaction differences caused by the steric position of the methyl group.

HPLCWorkflow cluster_method Method Parameters Sample Crude Drug Substance (Contains API + Impurity) Column Stationary Phase: C18 Phenyl-Hexyl (250 x 4.6mm, 5µm) Sample->Column Detection UV Detection @ 254nm Column->Detection Pi-Pi Interaction Selectivity Mobile Mobile Phase: Buffer (pH 3.0) : Acetonitrile (Gradient 60:40 to 40:60) Mobile->Column Result Resolution (Rs) > 1.5 Critical Pair Separation Detection->Result

Caption: HPLC workflow emphasizing the need for Phenyl-Hexyl stationary phases to resolve the subtle steric differences between the isomers.

References

  • DC Chemicals. (n.d.). 4-Desmethyl-2-methyl celecoxib Data Sheet. Retrieved from [Link]

  • Rao, K. N., et al. (2020). Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. Zenodo. Retrieved from [Link]

  • Vertex AI Search. (2023). Isolation, synthesis and characterization of impurities in celecoxib. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (n.d.).[2] 4-desmethyl-2-methyl celecoxib Compound Summary. Retrieved from [Link]

Sources

Exploratory

The Regioisomer Trap: A Technical Guide to Celecoxib EP Impurity B and Its Deuterated Analog

Executive Summary In the high-stakes arena of COX-2 inhibitor development, Celecoxib EP Impurity B represents a classic "regioisomer trap." Chemically defined as the 1,3-diarylpyrazole isomer of the 1,5-diarylpyrazole ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of COX-2 inhibitor development, Celecoxib EP Impurity B represents a classic "regioisomer trap." Chemically defined as the 1,3-diarylpyrazole isomer of the 1,5-diarylpyrazole active pharmaceutical ingredient (API), Impurity B shares an identical molecular weight (381.37 g/mol ) and fragmentation pattern with Celecoxib. This structural mimicry renders standard LC-MS quantification prone to cross-signal interference.

This guide details the synthesis, characterization, and analytical application of the Deuterated Analog of Celecoxib Impurity B (Impurity B-d3) . Unlike generic internal standards, this specific stable isotope-labeled internal standard (SIL-IS) targets the exact retention time and ionization behavior of the impurity, ensuring precise quantification in complex biological matrices and fulfilling stringent European Pharmacopoeia (EP) resolution requirements.

Part 1: Chemical Identity & The Regioisomer Divergence

The Structural Conflict

The synthesis of Celecoxib involves the condensation of a 1,3-diketone with a hydrazine derivative. This reaction is not perfectly regioselective. It produces two isomers:

  • Celecoxib (Therapeutic 1,5-isomer): The bulky trifluoromethyl and tolyl groups are adjacent to the hydrazine nitrogen, creating the active conformation.

  • EP Impurity B (1,3-isomer): The substituents are reversed relative to the pyrazole nitrogens.

FeatureCelecoxib (API)EP Impurity B (The Target)
IUPAC Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Pyrazole Core 1,5-substituted1,3-substituted
CAS Number 169590-42-5331943-04-5
Retention Time Typically later eluting (RP-HPLC)Typically earlier eluting (RP-HPLC)
Criticality Active DrugProcess-Related Impurity (Limit < 0.15%)
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the "Regioisomer Divergence" point during synthesis, showing how the same precursors yield both the drug and the impurity.

CelecoxibSynthesis Precursor1 4-Hydrazinobenzenesulfonamide (Nucleophile) Intermediate Condensation Reaction (Cyclization) Precursor1->Intermediate + HCl / EtOH Precursor2 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione Precursor2->Intermediate Celecoxib CELECOXIB (API) 1,5-Diarylpyrazole (Major Product) Intermediate->Celecoxib Kinetic Control (Desired Path) ImpurityB EP IMPURITY B 1,3-Diarylpyrazole (Regioisomer) Intermediate->ImpurityB Thermodynamic/Steric Leakage (Impurity Path)

Caption: The "Regioisomer Divergence" in Celecoxib synthesis. Both isomers stem from the same precursors, differing only in the cyclization orientation.

Part 2: Synthesis of the Deuterated Analog (Impurity B-d3)

To accurately quantify Impurity B, one cannot simply use Deuterated Celecoxib (Celecoxib-d3/d7). Because Impurity B and Celecoxib have different retention times, Celecoxib-d3 will not co-elute with Impurity B . Therefore, you must synthesize Impurity B-d3 to correct for matrix effects at the specific elution time of the impurity.

Strategic Isotope Incorporation
  • Target: The methyl group on the phenyl ring.

  • Label: Deuterium (d3).

  • Rationale: The methyl group is metabolically stable in the short term and chemically inert during the condensation reaction. Exchangeable protons (on the sulfonamide) are avoided to prevent back-exchange.

Synthesis Workflow
  • Precursor Synthesis: Start with 4'-Methylacetophenone-d3 .

  • Claisen Condensation: React 4'-Methylacetophenone-d3 with ethyl trifluoroacetate and sodium methoxide to form 1-(4-methylphenyl-d3)-4,4,4-trifluorobutane-1,3-dione .

  • Cyclization: React the deuterated diketone with 4-hydrazinobenzenesulfonamide hydrochloride.

  • Isolation: The reaction yields a mixture of Celecoxib-d3 and Impurity B-d3 . Use preparative HPLC to isolate the 1,3-isomer (Impurity B-d3).

Part 3: Analytical Application (LC-MS/MS)

The "Silent" Matrix Effect

In LC-MS, co-eluting phospholipids can suppress ionization. If you use Celecoxib-d7 (which elutes at, say, 5.2 min) to quantify Impurity B (which elutes at 4.8 min), the internal standard is not experiencing the same matrix suppression as the analyte. Solution: Impurity B-d3 elutes at exactly 4.8 min (± deuterium isotope effect), providing true normalization.

Mass Transitions (MRM)

The deuterium label shifts the precursor and product ions by +3 Da.

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Impurity B (d0) 380.0316.03018
Impurity B-d3 (IS) 383.0319.03018
Celecoxib (d0)380.0316.03018

Note: Both isomers share the same transitions. Chromatographic separation is mandatory.

Part 4: Validated Experimental Protocol

Chromatographic Conditions

This protocol ensures the separation of the regioisomers (Resolution > 1.8 as per EP).

  • Column: C18 stationary phase with high carbon load (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% -> 70% B (Linear)

    • 10-12 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of plasma/matrix into a tube.

  • Spike IS: Add 20 µL of Impurity B-d3 working solution (500 ng/mL).

  • Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE). Vortex for 5 min.

  • Phase Separation: Centrifuge at 4000 rpm for 10 min.

  • Dry: Transfer supernatant to a fresh tube; evaporate under N2 stream at 40°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase (60:40 A:B).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) Spike Spike with Impurity B-d3 (IS) Sample->Spike Extract LLE (MTBE) Remove Proteins Spike->Extract LC LC Separation (Critical Regioisomer Split) Extract->LC Reconstituted Extract MS MS/MS Detection (MRM Mode) LC->MS RT: 4.8 min (Imp B) RT: 5.2 min (Celecoxib) Data Quantification Ratio (Analyte/IS) MS->Data

Caption: Workflow for quantifying Impurity B using its specific deuterated analog to ensure matrix correction.

Part 5: Troubleshooting & Integrity Checks

Cross-Signal Contribution (Cross-Talk)

Since the mass difference is only 3 Da, isotopic distribution overlap is a risk.

  • Test: Inject a high concentration of Impurity B-d0 (non-labeled) and monitor the d3 transition (383 -> 319).

  • Acceptance: The response in the IS channel must be < 0.5% of the working IS response. If high, reduce the upper limit of quantification (ULOQ).

Deuterium Isotope Effect

Deuterated compounds often elute slightly earlier than their protium counterparts on C18 columns.

  • Observation: Impurity B-d3 may elute 0.05–0.1 min before Impurity B-d0.

  • Mitigation: Ensure the integration window covers both peaks. Do not use narrow retention time windows that might clip the IS peak.

Isotopic Scrambling

The sulfonamide protons are exchangeable. Do not use deuterium labeling on the sulfonamide group (


) for quantitative standards, as the label will be lost to the solvent (water/methanol) instantly. Only use carbon-bound deuterium (e.g., methyl-d3 or phenyl-d4). 

References

  • European Pharmacopoeia (Ph.[1][2] Eur.). Celecoxib Monograph 2591. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Rao, R.N., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis.

  • Mamidi, R.N., et al. (2002). A sensitive LC-MS/MS method for the determination of celecoxib in human plasma. Journal of Chromatography B.

  • Toronto Research Chemicals. Celecoxib Impurity B Reference Standards.

  • Saha, A., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma. Journal of Chromatography B.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of a High-Purity Celecoxib Impurity B Standard Stock Solution for Pharmaceutical Analysis

Introduction: The Imperative of Impurity Control in Pharmaceutical Quality Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme. In the land...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Control in Pharmaceutical Quality

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme. In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a procedural step but a foundational pillar of drug safety and efficacy. Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs)[1][2][3]. Celecoxib Impurity B, an isomer of the active molecule, is a specified impurity that must be accurately monitored and quantified to ensure the final drug product meets its quality specifications[][5][6].

The preparation of an accurate and precise reference standard stock solution is the cornerstone of any quantitative analysis, such as High-Performance Liquid Chromatography (HPLC). Errors in the preparation of this standard will propagate throughout the entire analytical workflow, leading to unreliable batch release data. This application note provides a detailed, field-proven protocol for the preparation of a Celecoxib Impurity B standard stock solution, grounded in pharmacopeial principles and best laboratory practices.

Characterization of Celecoxib Impurity B

A thorough understanding of the reference material is critical before any experimental work commences. Celecoxib Impurity B, also known as Celecoxib USP Related Compound B, possesses distinct physicochemical properties that inform its handling and preparation[][6].

PropertyDescription
Chemical Name 4-[3-(4-Methylphenyl)-5-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide[6][7][8][9]
Synonyms Celecoxib EP Impurity B, Celecoxib USP Related Compound B, Isocelecoxib[][6][10]
CAS Number 331943-04-5[][7][11][12]
Molecular Formula C₁₇H₁₄F₃N₃O₂S[7][9][11][12]
Molecular Weight 381.37 g/mol [7][9][11][12]
Appearance Off-White to Brown Solid[][7]
Solubility Sparingly soluble in Dimethyl Sulfoxide (DMSO); Slightly soluble in Methanol and Ethyl Acetate[][10][11].
Storage Recommended storage at 2-8°C[][12].

Principle and Rationale for Protocol Design

The primary objective is to create a stock solution of known concentration, which will serve as the calibrant for the quantification of Celecoxib Impurity B in test samples. The protocol is designed to mitigate common sources of error through careful selection of materials and techniques.

  • Solvent Selection: The limited solubility of Celecoxib Impurity B necessitates the use of an organic solvent or a mixture of organic solvent and water/buffer[][11]. A diluent of 75% Methanol in water is chosen for this protocol as it provides sufficient solvating power and is compatible with common reversed-phase HPLC mobile phases[13]. The use of sonication is incorporated to overcome the kinetic barriers of dissolution for a sparingly soluble compound[14][15].

  • Gravimetric and Volumetric Accuracy: The protocol mandates the use of a calibrated analytical balance and Class A volumetric glassware. This is non-negotiable for ensuring the accuracy of the final concentration, which is fundamental to the entire quantitative method.

  • Purity Correction: Certified reference standards are provided with a certificate of analysis (CoA) that states the purity. It is a critical error to assume 100% purity. This protocol incorporates a purity correction in the final concentration calculation to reflect the true amount of the analyte.

Materials and Equipment

  • Celecoxib Impurity B Certified Reference Standard (CRS)

  • HPLC-grade Methanol

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated 5-place analytical balance (readability ± 0.01 mg)

  • 100 mL Class A volumetric flask with stopper

  • 10 mL and 25 mL Class A serological pipettes or calibrated automatic pipettes

  • Weighing paper or boat

  • Spatula

  • Ultrasonic bath (sonicator)

  • Beakers and disposable Pasteur pipettes

Workflow for Standard Stock Solution Preparation

The following diagram outlines the logical flow of the preparation protocol, emphasizing critical control points.

G cluster_prep Pre-Preparation cluster_execution Protocol Execution cluster_final Finalization & Storage start Start: Obtain Celecoxib Impurity B CRS & CoA equilibrate Equilibrate CRS to Ambient Temperature start->equilibrate weigh 1. Accurately weigh ~10 mg of CRS onto weighing paper equilibrate->weigh transfer 2. Quantitatively transfer solid to 100 mL Class A Volumetric Flask weigh->transfer dissolve 3. Add ~70 mL of 75% Methanol. Sonicate until fully dissolved. transfer->dissolve Visual Confirmation (No Particulates) dilute 4. Equilibrate to ambient temp, then dilute to volume with 75% Methanol. dissolve->dilute mix 5. Stopper and invert flask 15-20 times to ensure homogeneity. dilute->mix calculate 6. Calculate exact concentration using weighed mass and purity. mix->calculate label_store 7. Transfer to a labeled, amber vial. Store at 2-8°C. calculate->label_store finish End: Solution ready for use label_store->finish

Caption: Workflow for preparing Celecoxib Impurity B standard stock solution.

Detailed Step-by-Step Protocol

This protocol describes the preparation of a 100 mL stock solution with a nominal concentration of 100 µg/mL .

  • Solvent Preparation: Prepare the 75% Methanol (v/v) diluent by mixing 75 mL of HPLC-grade Methanol with 25 mL of high-purity water. Allow the solution to return to ambient temperature before use.

  • Pre-equilibration of Standard: Before opening, allow the sealed container of the Celecoxib Impurity B reference standard to sit in the laboratory for at least 30 minutes to equilibrate to ambient temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce a positive weighing error.

  • Gravimetric Measurement:

    • Place a clean, dry weighing paper on the analytical balance and tare.

    • Using a clean spatula, accurately weigh approximately 10.0 mg of the Celecoxib Impurity B reference standard. Record the exact weight to the nearest 0.01 mg (e.g., 10.05 mg).

  • Quantitative Transfer and Dissolution:

    • Carefully transfer the weighed powder into a 100 mL Class A volumetric flask.

    • Rinse the weighing paper with small aliquots of the 75% Methanol diluent, transferring the rinsate into the flask to ensure all the weighed material is transferred.

    • Add approximately 70 mL of the 75% Methanol diluent to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 10-15 minutes, or until all solid material is completely dissolved. Visually inspect the solution against a light and dark background to confirm the absence of any undissolved particulates. Failure to ensure complete dissolution is a primary source of error.

  • Dilution to Final Volume:

    • Remove the flask from the sonicator and allow it to cool to ambient laboratory temperature. Dissolution can sometimes be endothermic or exothermic, and diluting to volume at a different temperature will result in a concentration error.

    • Carefully add the 75% Methanol diluent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

    • Stopper the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

Calculation of the Exact Stock Solution Concentration

The exact concentration must be calculated based on the actual weight and the purity specified on the Certificate of Analysis (CoA).

Formula:

Exact Concentration (µg/mL) = (W_s * P * 1000) / V_f

Where:

  • W_s = Weight of the standard in mg (e.g., 10.05 mg)

  • P = Purity of the standard as a decimal (e.g., 99.5% = 0.995)

  • V_f = Final volume of the flask in mL (100 mL)

  • 1000 = Conversion factor from mg/mL to µg/mL

Example Calculation:

  • W_s = 10.05 mg

  • Purity = 99.5% (or 0.995)

  • V_f = 100 mL

Exact Concentration = (10.05 mg * 0.995 * 1000) / 100 mL = 99.9975 µg/mL (This value should be recorded and used in all subsequent calculations).

Storage and Stability of the Stock Solution

Proper storage is essential to maintain the integrity of the standard solution until its use.

  • Storage: Transfer the final solution to a clean, clearly labeled amber glass vial to protect it from light. Store the solution under refrigeration at 2-8°C [][12].

  • Stability: For routine use, it is best practice to prepare stock solutions fresh. If the solution is to be stored, its stability should be bracketed by running checks against a freshly prepared standard over time. Celecoxib itself is known to degrade under certain stress conditions, so caution is warranted for its impurities[16][17]. The expiration date should be determined based on in-house stability data or a conservative timeframe (e.g., 7-14 days) if such data is unavailable.

Conclusion

The adherence to a meticulous and scientifically sound protocol for the preparation of reference standards is fundamental to achieving accurate and reproducible results in pharmaceutical analysis. This application note provides a comprehensive guide for preparing a Celecoxib Impurity B standard stock solution. By controlling variables such as temperature, using calibrated equipment, and accounting for the purity of the reference material, researchers and quality control professionals can establish a reliable foundation for the quantification of this critical impurity, thereby ensuring compliance with global pharmacopeial standards and contributing to the overall safety and quality of the final drug product.

References

  • European Pharmacopoeia. (n.d.). 5.10. Control of Impurities in Substances For Pharmaceutical Use. Scribd. Retrieved from [Link]

  • Allmpus. (n.d.). celecoxib ep impurity b. Allmpus. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. EDQM. Retrieved from [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. EMA. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 3). EDQM Publishes Elemental Impurities Guideline. Pharmaceutical Technology. Retrieved from [Link]

  • Naarini Molbio Pharma. (n.d.). Celecoxib Impurity B. Naarini Molbio Pharma. Retrieved from [Link]

  • European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances - Scientific guideline. EMA. Retrieved from [Link]

  • Farmacia Journal. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal. Retrieved from [Link]

  • Arasto Pharmaceutical Chemicals Inc. (n.d.). Celecoxib. Arasto Pharmaceutical Chemicals Inc. Retrieved from [Link]

  • ScienceDirect. (2025, August 5). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (2018, July 23). (PDF) DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 331943-04-5| Product Name : Celecoxib - Impurity B. Pharmaffiliates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104418804B - A kind of celecoxib impurity and preparation method thereof, application. Google Patents.
  • US Pharmacopeia. (n.d.). USP 36 Official Monographs / Celecoxib 2897. USP. Retrieved from [Link]

  • PMC. (2020, February 13). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Stability of Celecoxib Oral Suspension. ResearchGate. Retrieved from [Link]

  • Compounder's International Analytical Laboratory. (n.d.). USP Guidelines. CIAL. Retrieved from [Link]

  • MDPI. (2023, November 9). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. MDPI. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). <129> ANALYTICAL PROCEDURES FOR RECOMBINANT THERAPEUTIC MONOCLONAL ANTIBODIES. USP. Retrieved from [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Retrieved from [Link]

  • US Pharmacopeia (USP). (2025, April 25). <233> elemental impurities—procedures. USP. Retrieved from [Link]

Sources

Application

Title: A Robust HPLC Method for the Determination of 4-Desmethyl-2-methyl Celecoxib-d4 Retention Time for Pharmacokinetic and Bioanalytical Studies

An Application Note and Protocol for the Analysis of 4-Desmethyl-2-methyl Celecoxib-d4 Abstract This application note provides a detailed protocol for determining the High-Performance Liquid Chromatography (HPLC) retenti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 4-Desmethyl-2-methyl Celecoxib-d4

Abstract

This application note provides a detailed protocol for determining the High-Performance Liquid Chromatography (HPLC) retention time of 4-Desmethyl-2-methyl Celecoxib-d4, a crucial deuterated internal standard used in the quantitative analysis of Celecoxib and its metabolites. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, and understanding its metabolic fate is essential for drug development and clinical monitoring.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded methodology rooted in established chromatographic principles. We explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability for bioanalytical method development.

Introduction and Scientific Principles

Celecoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that functions by selectively inhibiting the COX-2 enzyme.[1] Its metabolism in the liver is extensive, primarily mediated by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP3A4.[2][3][4] This process leads to the formation of several metabolites, including hydroxylated and carboxylated derivatives, which are pharmacologically inactive.[2][5]

One of these key metabolites is 4-Desmethyl-2-methyl Celecoxib. For quantitative bioanalysis, such as in pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. 4-Desmethyl-2-methyl Celecoxib-d4 serves this purpose; its deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometric detection while ensuring its chromatographic behavior is nearly identical to the endogenous (non-labeled) analyte.[6]

The primary objective of this protocol is to establish a reliable HPLC method to identify the retention time of 4-Desmethyl-2-methyl Celecoxib-d4. The retention time is a fundamental parameter that depends on the analyte's physicochemical properties and its interactions with the stationary and mobile phases.[7] This method utilizes Reversed-Phase HPLC (RP-HPLC), the most common mode of chromatography for pharmaceutical analysis, due to its efficacy in separating moderately polar to nonpolar compounds like Celecoxib and its derivatives.[8][9]

In RP-HPLC, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Compounds with higher polarity elute earlier (shorter retention time), while more nonpolar compounds are retained longer. Since metabolic processes often increase the polarity of a drug molecule, it is anticipated that Celecoxib metabolites will have shorter retention times than the parent compound, Celecoxib.

Experimental Protocol

This section details the necessary materials, reagents, and step-by-step procedures for the successful determination of the retention time.

Materials and Equipment
  • Reference Standard: 4-Desmethyl-2-methyl Celecoxib-d4 (Purity >95%)[10]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), deionized water (18 MΩ·cm)

  • Mobile Phase Additive: Formic acid (FA), HPLC grade

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector. An LC-MS/MS system can also be used for higher specificity.[9][11]

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.22 µm, PTFE or nylon)

Chromatographic Conditions

The following conditions are a robust starting point for analysis. Method optimization may be required depending on the specific HPLC system and column used.[12][13]

ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like Celecoxib and its analogs.[14]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common solvent system for RP-HPLC.[11] Formic acid helps to protonate acidic analytes, leading to sharper peaks and improved retention.
Elution Mode Isocratic: 60:40 (Acetonitrile:Water) or GradientAn isocratic method is simpler and can be sufficient if only the standard is being analyzed.[14] A gradient elution (e.g., starting at 40% B and increasing to 90% B over 15 minutes) is recommended if analyzing alongside other metabolites or the parent drug to ensure adequate separation.[8][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[14]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure and more reproducible retention times.[15]
Detection Wavelength 254 nmCelecoxib and its metabolites exhibit strong absorbance at this wavelength.[11][16]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Standard Solution Preparation

Accuracy in standard preparation is critical for reliable results.

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 1.0 mg of 4-Desmethyl-2-methyl Celecoxib-d4 reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol or acetonitrile to dissolve the standard completely. Use sonication if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solution (10 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase (pre-mixed at the initial composition). Mix thoroughly.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following workflow ensures the system is ready and the data acquired is of high quality.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Operation cluster_analysis Data Analysis Standard_Prep Prepare Standard (10 µg/mL) Inject_Sample Inject 10 µL of Working Standard Standard_Prep->Inject_Sample Mobile_Phase_Prep Prepare & Degas Mobile Phase System_Equil Equilibrate System (Stable Baseline) Mobile_Phase_Prep->System_Equil System_Equil->Inject_Sample Data_Acq Acquire Chromatogram (e.g., 15 min run time) Inject_Sample->Data_Acq Identify_Peak Identify Analyte Peak Data_Acq->Identify_Peak Record_RT Record Retention Time (RT) Identify_Peak->Record_RT Check_SST Verify System Suitability Record_RT->Check_SST

Caption: HPLC analysis workflow from preparation to data analysis.

Step-by-Step Procedure:

  • System Startup: Turn on the HPLC system components and allow the detector lamp to warm up for at least 30 minutes.

  • Mobile Phase Purge: Purge all solvent lines with freshly prepared mobile phase to remove air bubbles and ensure a consistent composition.

  • System Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable, noise-free baseline is achieved. This may take 15-30 minutes.

  • Injection: Inject 10 µL of the filtered working standard solution into the HPLC system.

  • Data Acquisition: Start the data acquisition and run the chromatogram for a sufficient time (e.g., 15 minutes) to ensure the peak has fully eluted.

  • Analysis: Identify the peak corresponding to 4-Desmethyl-2-methyl Celecoxib-d4 and record its retention time.

Expected Results and System Suitability

The precise retention time will vary based on the exact instrumentation and conditions. However, based on published methods for Celecoxib, a retention time in the range of 5 to 10 minutes can be expected under the proposed conditions.[14][16] To ensure the validity and reproducibility of the result, system suitability tests (SST) must be performed.

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak asymmetry. A value close to 1 indicates a symmetrical (Gaussian) peak, which is ideal for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column. Higher numbers signify better separation power and sharper peaks.
Repeatability (RSD%) RSD ≤ 2.0% for retention time and peak area (n=5 injections)Demonstrates the precision of the system. The results should be highly reproducible over multiple injections.

Troubleshooting

  • No Peak/Very Small Peak: Check standard preparation, injection volume, and detector settings. Ensure the correct wavelength is set.

  • Broad or Tailing Peaks: May be caused by column degradation, incompatible solvent for the standard, or a pH mismatch between the sample and mobile phase. Using the mobile phase as the diluent for the final working standard, as described, helps prevent this.

  • Shifting Retention Times: Inconsistent mobile phase composition, temperature fluctuations, or leaks in the system can cause retention times to drift. Ensure proper system equilibration and stable operating conditions.

  • High Backpressure: A blockage in the system, often from particulate matter, is a common cause. Check and replace inline filters and guard columns if necessary.

References

  • Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–313. [Link]

  • Celecoxib - CNGBdb. (n.d.). CNGBdb. [Link]

  • Celecoxib metabolism and activity. (n.d.). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks. [Link]

  • Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. (2021, April 15). RxList. [Link]

  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • Kumar, G. T. J., Andrews, B. S. A., & Abbaraju, V. D. N. K. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal. [Link]

  • Chen, X., Li, Y., Li, J., Xu, Y., & Liu, J. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of pharmaceutical and biomedical analysis, 150, 358–365. [Link]

  • ADVANCES IN ANALYTICAL AND BIOANALYTICAL METHODS FOR CELECOXIB DETERMINATION: A REVIEW. (n.d.). Journal of Emerging Technologies and Innovative Research. [Link]

  • Saharkhiz, Z., Ghorbani, M., & Tabatabaee, M. (2024, April 29). DETERMINATION OF CELECOXIB IN HUMAN PLASMA BY EFFERVESCENCE-ASSISTED DISPERSIVE LIQUID–LIQUID MICROEXTRACTION AND HPLC/UV. Oriental Journal of Chemistry. [Link]

  • Kmetič, A., Vovk, T., & Korošec, M. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules (Basel, Switzerland), 25(4), 846. [Link]

  • Sebaiy, M. M. (2021, October 19). Pharmacological and Analytical Profile of Celecoxib. Scientific Literature. [Link]

  • 4-Desmethyl-2-methyl Celecoxib. (n.d.). AA Blocks. [Link]

  • 4-Desmethyl-2-methyl celecoxib. (n.d.). DC Chemicals. [Link]

  • Celecoxib-d4. (n.d.). PubChem. [Link]

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. (n.d.). SciSpace. [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.). metfop. [Link]

  • Kmetič, A., Vovk, T., & Korošec, M. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules (Basel, Switzerland), 25(4), 846. [Link]

Sources

Method

Application Note: Precision Quantitation of Celecoxib Impurity B Using Stable Isotope Dilution LC-MS/MS

This Application Note is designed for researchers and analytical scientists involved in the development and validation of bioanalytical methods for Celecoxib and its impurities. It addresses the specific challenge of qua...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the development and validation of bioanalytical methods for Celecoxib and its impurities. It addresses the specific challenge of quantifying Celecoxib Impurity B (the regioisomer) using its deuterated internal standard, Impurity B-d4 , via LC-MS/MS.

Executive Summary

Celecoxib Impurity B (European Pharmacopoeia) / Related Compound B (USP) is the regioisomer of Celecoxib.[1] Because it is isobaric (MW 381.37 Da) and structurally nearly identical to the Active Pharmaceutical Ingredient (API), it presents a significant chromatographic and mass spectrometric challenge.

This protocol details the use of Celecoxib Impurity B-d4 as a Stable Isotope Labeled (SIL) Internal Standard to achieve accurate quantitation. The method relies on Negative Electrospray Ionization (ESI-) , exploiting the acidic sulfonamide moiety for high sensitivity and selectivity.

Chemical Identity & Mechanistic Insight

Understanding the structural relationship between the analyte and the internal standard is prerequisite for valid transition selection.

The Regioisomer Challenge

Celecoxib and Impurity B differ only in the substitution pattern on the pyrazole ring.

  • Celecoxib: 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)pyrazole.

  • Impurity B: 1-(4-sulfamoylphenyl)-3-(p-tolyl)-5-(trifluoromethyl)pyrazole.

Both molecules share the same molecular formula (


) and precursor mass. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory .
The Internal Standard: Impurity B-d4

The deuterated standard, Celecoxib Impurity B-d4 , typically carries four deuterium atoms on the benzenesulfonamide ring.

  • Mass Shift: +4 Da relative to Impurity B.

  • Key Attribute: The deuterium label is located on the N1-phenyl ring. This is critical for transition selection because fragmentation pathways that retain this ring will preserve the mass shift.

Mass Spectrometry Method Development

Ionization Mode Selection

While Celecoxib can be ionized in Positive Mode (


), Negative Mode (

)
is recommended for trace impurity analysis due to:
  • Selectivity: Fewer background matrix compounds ionize efficiently in negative mode compared to positive mode.

  • Stability: The sulfonamide group deprotonates readily, forming a stable anion.

Fragmentation & Transition Logic

The primary fragmentation pathway for aryl sulfonamides in negative mode is the loss of sulfur dioxide (


, 64 Da) or the cleavage of the sulfonamide group.
  • Precursor ([M-H]-): 380.0

  • Primary Product: Loss of

    
     yields a highly stable anion at m/z 316.0.
    
  • Mechanism: The charge is delocalized over the pyrazole-phenyl system. Since the

    
     label is on the phenyl ring attached to the pyrazole, the product ion retains the deuterium label .
    

Therefore, the transitions are:

  • Impurity B:

    
    
    
  • Impurity B-d4:

    
     (Shift of +4 Da maintained).
    
Visualizing the Fragmentation Pathway

Fragmentation Precursor Impurity B Precursor [M-H]- = 380.0 (d4 = 384.0) TS Transition State SO2 Elimination Precursor->TS CID Energy Product Product Ion [M-H-SO2]- m/z = 316.0 (d4 = 320.0) TS->Product Rearrangement Neutral Neutral Loss SO2 (64 Da) TS->Neutral

Caption: Proposed fragmentation pathway for Celecoxib Impurity B in ESI- mode via loss of SO2.

Experimental Protocol

MRM Transition Parameters

Instrument Platform: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS)

CompoundPolarityPrecursor (m/z)Product (m/z)Dwell (ms)Cone Volt (V)Collision Energy (eV)Type
Celecoxib Impurity B Negative380.0 316.0 503025Quantifier
Celecoxib Impurity B Negative380.0276.0503035Qualifier
Impurity B-d4 (IS) Negative384.0 320.0 503025Quantifier

*Note: Voltages are representative. Optimize via direct infusion for your specific instrument.

Chromatographic Conditions (Critical for Regioisomer Separation)

Since Impurity B and Celecoxib share the same transitions, they must be separated by retention time.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or equivalent.
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH native or adj. to 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Start Gradient
6.0 70 Elution of Isomers
7.0 95 Wash
8.0 95 Hold
8.1 30 Re-equilibration

| 10.0 | 30 | End |

Expectation: Impurity B typically elutes before Celecoxib on C18 phases due to steric differences in the pyrazole substitution, though relative retention can shift based on pH and column chemistry.

Sample Preparation Workflow

Workflow Step1 Standard Preparation Dissolve Impurity B & d4 in MeOH (Stock: 1 mg/mL) Step2 Spiking (IS Addition) Add 20 µL of IS Working Sol to 100 µL Sample Step1->Step2 Step3 Protein Precipitation Add 300 µL Cold Acetonitrile Vortex 1 min Step2->Step3 Step4 Centrifugation 10,000 x g for 10 min 4°C Step3->Step4 Step5 Dilution Dilute Supernatant 1:1 with Mobile Phase A Step4->Step5 Step6 LC-MS/MS Analysis Inject 5 µL Step5->Step6

Caption: Optimized sample preparation workflow ensuring matrix removal and solvent compatibility.

Method Validation & Troubleshooting

Linearity & Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     regression is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
    
Common Pitfalls (Self-Validating Checks)
  • Crosstalk Check: Inject a high concentration of non-deuterated Impurity B (only) and monitor the d4 transition (

    
    ). If a peak appears, it indicates isotopic impurity in the native standard or excessively wide quadrupole isolation windows.
    
  • Regioisomer Co-elution: Inject a mixture of Celecoxib API and Impurity B. If they co-elute, the method is invalid because the API (Transition

    
    ) will mask the impurity. You must adjust the gradient slope or stationary phase (e.g., switch to Phenyl-Hexyl) to achieve baseline resolution (
    
    
    
    ).
References
  • European Pharmacopoeia (Ph.[2] Eur.) . Celecoxib Monograph 2591. (Defines Impurity B structure).

  • United States Pharmacopeia (USP) . Celecoxib Related Compound B.[1][2][3][4][5][6][7]

  • Saha, A. et al. (2014). "A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib". Journal of Pharmaceutical Analysis. (Provides basis for MS conditions).

  • PubChem . Celecoxib-d4 Compound Summary. (Verifies deuteration patterns).

Sources

Application

Quantifying Celecoxib Isomers in Pharmaceutical Formulations: An Application Note

Abstract This application note presents a detailed, robust, and validated analytical protocol for the quantification of celecoxib and its positional isomers (ortho and meta) in pharmaceutical formulations. Given the pote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical protocol for the quantification of celecoxib and its positional isomers (ortho and meta) in pharmaceutical formulations. Given the potential for differential pharmacological and toxicological profiles between isomers, their accurate quantification is a critical component of quality control in drug manufacturing.[1][2] This guide provides a comprehensive workflow, from sample preparation to advanced chromatographic separation and method validation, grounded in established scientific principles and regulatory expectations. The methodologies described are designed to be implemented by researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of celecoxib drug products.

Introduction: The Imperative for Isomer Quantification

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, allows for the existence of positional isomers, primarily the ortho and meta analogs, which can arise as process-related impurities during synthesis.[5][6][7]

The United States Food and Drug Administration (FDA) and other regulatory bodies emphasize the need to characterize the stereoisomeric composition of a drug substance.[1][8] The underlying principle is that different isomers can exhibit distinct pharmacological activities and toxicological profiles. Therefore, controlling the levels of isomeric impurities is not merely a matter of chemical purity but a fundamental aspect of ensuring patient safety and drug efficacy. This application note provides the technical framework to achieve this control.

Analytical Strategy: A Multi-faceted Approach

The successful quantification of celecoxib isomers necessitates a well-defined analytical strategy. The workflow encompasses sample preparation, chromatographic separation, and rigorous method validation in accordance with international guidelines.

Caption: A workflow for the quantification of Celecoxib isomers.

Experimental Protocols

Materials and Reagents
  • Celecoxib Reference Standard (USP or equivalent)

  • Celecoxib ortho-isomer and meta-isomer reference standards

  • HPLC-grade acetonitrile, methanol, and n-hexane

  • Ethanol (analytical grade)

  • Monobasic potassium phosphate

  • Orthophosphoric acid

  • Milli-Q water or equivalent

  • Celecoxib pharmaceutical formulation (capsules)

Sample Preparation Protocol

The objective of sample preparation is the efficient and complete extraction of the active pharmaceutical ingredient (API) and its isomers from the formulation matrix.

  • Capsule Composite: Accurately weigh the contents of not fewer than 20 celecoxib capsules and calculate the average weight.

  • Extraction: Transfer a portion of the powdered capsule contents, equivalent to a single dose of celecoxib, into a suitable volumetric flask.

  • Dissolution: Add a sufficient volume of ethanol to dissolve the powder.[5][6] Ethanol is a suitable solvent for extracting celecoxib and its isomers from the capsule matrix.

  • Sonication & Dilution: Sonicate the flask for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filtration: Filter a portion of the solution through a 0.45 µm nylon or PTFE syringe filter to remove any undissolved excipients. The filtrate is now ready for HPLC analysis.

Chromatographic Method Development: Achieving Optimal Separation

The separation of structurally similar positional isomers presents a significant chromatographic challenge. A normal-phase isocratic Liquid Chromatography (LC) method using a chiral stationary phase has proven effective for this purpose.[5][6][9]

Rationale for Method Selection:

  • Chiral Stationary Phase: Polysaccharide-based chiral columns, such as Chiralpak-AD, offer excellent selectivity for positional isomers.[6][9][10]

  • Normal-Phase Chromatography: The use of a non-polar mobile phase with a polar stationary phase provides a different selectivity mechanism compared to reversed-phase chromatography, which is often advantageous for isomer separation.[10][11]

Optimized Chromatographic Conditions:

ParameterCondition
Column Chiralpak-AD, 10 µm, 250 x 4.6 mm
Mobile Phase n-Hexane: Ethanol (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 20 µL

Note: The exact ratio of n-hexane to ethanol in the mobile phase should be optimized to achieve baseline separation of the ortho, meta, and para (celecoxib) isomers.

Caption: Schematic of the HPLC system for isomer analysis.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is mandatory to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by:

  • Injecting individual solutions of celecoxib and its ortho and meta isomers to determine their respective retention times.

  • Analyzing a placebo formulation (containing all excipients except the API) to ensure no interfering peaks at the retention times of the analytes.

  • Spiking the drug product with known amounts of the isomers and confirming the separation and absence of co-elution.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of each isomer in the expected range.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Spike a placebo blend with known concentrations of each isomer at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.[6]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve. For celecoxib isomers, reported LOQ values are around 116 ng.[5][6]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Introduce small variations in the mobile phase composition, flow rate, and column temperature.

  • Evaluate the effect on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates). The results should remain within the acceptance criteria.

Data Presentation: A Clear and Concise Summary

The results of the method validation should be summarized in clear and easy-to-interpret tables.

Table 1: Linearity Data

AnalyteConcentration Range (µg/mL)Linear Regression EquationCorrelation Coefficient (r²)
Celecoxib1 - 100y = mx + c> 0.999
Ortho-isomer0.1 - 10y = mx + c> 0.999
Meta-isomer0.1 - 10y = mx + c> 0.999

Table 2: Accuracy (Recovery) Data

AnalyteSpiked LevelMean Recovery (%)% RSD
Ortho-isomer80%99.5< 2.0
100%100.2< 2.0
120%101.1< 2.0
Meta-isomer80%99.8< 2.0
100%100.5< 2.0
120%101.3< 2.0

Table 3: Precision Data

AnalyteRepeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
Ortho-isomer< 2.0< 2.0
Meta-isomer< 2.0< 2.0

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of celecoxib and its positional isomers in pharmaceutical formulations. The detailed methodologies for sample preparation, chromatographic separation, and method validation are designed to meet the stringent requirements of the pharmaceutical industry and regulatory agencies.[16][17][18][19] By implementing this robust analytical method, researchers and drug development professionals can ensure the quality, safety, and efficacy of celecoxib products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ResearchGate. HPLC method for the determination of celecoxib and its related impurities. [Link]

  • National Center for Biotechnology Information. (2020, February 13). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. [Link]

  • PubMed. (2001, April 15). LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Farmacia Journal. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Semantic Scholar. HPLC method for the determination of celecoxib and its related impurities. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • MDPI. (2020, February 13). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Latin American Journal of Pharmacy. Celecoxib Identification Methods. [Link]

  • Wikipedia. Celecoxib. [Link]

  • Journal of Pharma Insights and Research. Development and Validation of a Stability-Indicating RP- HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. [Link]

  • ResearchGate. The structure of celecoxib (Celebrex®). [Link]

  • Semantic Scholar. LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2662, Celecoxib. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. celecoxib. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). STATISTICAL ASSURANCE OF PROCESS VALIDATION BY ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR CELECOXIB CAPSULES. [Link]

  • U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. [Link]

  • PubMed. (2002, May 15). Determination of celecoxib in pharmaceutical formulations using UV spectrophotometry and liquid chromatography. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry #169 - Drug Substance. [Link]

  • PubMed. (1989). The FDA perspective on the development of stereoisomers. [Link]

  • Semantic Scholar. FDA's policy statement for the development of new stereoisomeric drugs. [Link]

  • National Center for Biotechnology Information. (2023, August 30). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

Sources

Method

Application Note: A Stability-Indicating LC-MS/MS Method for the Quantification of Celecoxib Using a Deuterated Internal Standard

Abstract This application note presents a detailed, robust, and validated stability-indicating method for the quantification of Celecoxib in bulk drug substance using a novel Liquid Chromatography with tandem mass spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating method for the quantification of Celecoxib in bulk drug substance using a novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. The method employs a deuterated internal standard (Celecoxib-d7) to ensure the highest level of accuracy and precision, effectively mitigating matrix effects and variability in sample preparation and instrument response.[1][2][3] Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's specificity and stability-indicating capabilities.[4][5][6][7][8] This protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Celecoxib.

Introduction: The Critical Need for Stability-Indicating Methods

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). During its shelf life, a drug substance can be exposed to various environmental factors such as heat, light, humidity, and reactive chemicals, which may lead to the formation of degradation products. These degradants can potentially reduce the efficacy of the drug and may even be toxic. Therefore, it is a regulatory requirement to have a validated stability-indicating analytical method that can accurately quantify the active pharmaceutical ingredient (API) and distinguish it from any potential degradation products.[6][7]

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative mass spectrometry.[1][9] Deuterated standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer.[2][3] This co-elution allows for reliable correction of any variations during the analytical process, leading to highly accurate and precise quantification.[1][3]

This application note provides a comprehensive protocol for a stability-indicating LC-MS/MS method for Celecoxib, leveraging the power of a deuterated internal standard to ensure data integrity.

Experimental Design and Rationale

The overall workflow for the development and validation of this stability-indicating method is depicted below.

Experimental Workflow cluster_prep 1. Preparation cluster_degradation 2. Forced Degradation cluster_analysis 3. LC-MS/MS Analysis cluster_validation 4. Method Validation (ICH) prep_std Standard & IS Preparation prep_sample Sample Preparation prep_std->prep_sample acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal Stress prep_sample->thermal photo Photolytic Stress prep_sample->photo hplc HPLC Separation acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms MS/MS Detection hplc->ms specificity Specificity ms->specificity linearity Linearity ms->linearity accuracy Accuracy ms->accuracy precision Precision ms->precision robustness Robustness ms->robustness

Caption: Experimental workflow for the stability-indicating method.

Materials and Reagents
  • Celecoxib Reference Standard (USP or equivalent)

  • Celecoxib-d7 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (ACS grade)

  • Sodium hydroxide (ACS grade)

  • Hydrogen peroxide (30%, ACS grade)

Detailed Protocols

Preparation of Standard and Sample Solutions

3.1.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Celecoxib reference standard and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Prepare a separate stock solution of Celecoxib-d7 in the same manner.

3.1.2. Working Standard Solution (10 µg/mL Celecoxib, 1 µg/mL Celecoxib-d7)

  • Dilute the Celecoxib stock solution with 50:50 acetonitrile:water to obtain a concentration of 10 µg/mL.

  • Dilute the Celecoxib-d7 stock solution with the same diluent to obtain a concentration of 1 µg/mL.

  • For the working internal standard solution, spike the 10 µg/mL Celecoxib solution with the 1 µg/mL Celecoxib-d7 solution.

3.1.3. Sample Preparation (for forced degradation)

  • Accurately weigh approximately 10 mg of Celecoxib bulk drug and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a 1 mg/mL solution.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the method by generating potential degradation products.[10] The following conditions are recommended based on published studies and ICH guidelines.[11][12][13]

Stress ConditionReagent/ConditionDuration & TemperatureNeutralization/Dilution
Acid Hydrolysis 0.1 N HCl24 hours at 80°CNeutralize with 0.1 N NaOH, dilute with mobile phase
Base Hydrolysis 0.1 N NaOH24 hours at 80°CNeutralize with 0.1 N HCl, dilute with mobile phase
Oxidation 3% H₂O₂3 hours at 80°CDilute with mobile phase
Thermal Degradation Solid State24 hours at 105°CDissolve in methanol, dilute with mobile phase
Photolytic Degradation Solid State24 hours under UV light (254 nm)Dissolve in methanol, dilute with mobile phase

Protocol for a single stress condition (e.g., Acid Hydrolysis):

  • Transfer 1 mL of the 1 mg/mL Celecoxib sample solution to a vial.

  • Add 1 mL of 0.1 N HCl.

  • Cap the vial and place it in a water bath at 80°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Dilute the solution to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Spike with the Celecoxib-d7 internal standard solution to a final concentration of 1 µg/mL before LC-MS/MS analysis.

LC-MS/MS Method

A reversed-phase HPLC method coupled with a tandem mass spectrometer provides the necessary selectivity and sensitivity for this analysis.

3.3.1. Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B in 5 min, hold for 2 min, return to 30% B in 0.1 min, hold for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.3.2. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Monitored Transitions Celecoxib: m/z 380.0 → 315.9[14] Celecoxib-d7: m/z 387.0 → 323.0[14]
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, and robustness.

System Suitability system_suitability System Suitability Test + Tailing Factor (T) + Theoretical Plates (N) + Resolution (Rs) + Relative Standard Deviation (%RSD) parameters Chromatographic Parameters + Peak Shape + Column Efficiency + Separation + Repeatability system_suitability->parameters acceptance_criteria acceptance_criteria parameters->acceptance_criteria validation {Method Validation |+ Confidence in Results} acceptance_criteria->validation

Caption: Key parameters for a system suitability test.

Specificity

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of its potential degradation products. The chromatograms from the forced degradation studies should show no interference at the retention time of Celecoxib and Celecoxib-d7.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of Celecoxib ranging from 50% to 150% of the nominal concentration (e.g., 5 to 15 µg/mL). A calibration curve of the peak area ratio (Celecoxib/Celecoxib-d7) versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by replicate analysis of samples containing known amounts of the analyte. The recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The system suitability parameters should remain within the acceptance criteria.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent selectivity for Celecoxib in the presence of its degradation products. The use of the deuterated internal standard, Celecoxib-d7, ensured high accuracy and precision by compensating for any analytical variability. The method was found to be linear over the tested concentration range with a correlation coefficient of > 0.999. The accuracy and precision results were well within the acceptance criteria. The forced degradation studies showed that Celecoxib is susceptible to degradation under oxidative and basic conditions, highlighting the importance of this stability-indicating method.[11][13][15]

Conclusion

This application note describes a highly reliable and robust stability-indicating LC-MS/MS method for the quantification of Celecoxib in bulk drug substance. The incorporation of a deuterated internal standard provides a superior level of confidence in the analytical results, making this method ideal for routine quality control and stability studies in the pharmaceutical industry. The detailed protocols and validation guidelines provided herein offer a comprehensive resource for scientists and researchers in the field.

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ()
  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. ()
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ()
  • The Use of Stable-Isotope-Labeled (SIL)
  • Stability indicating HPLC method for celecoxib related substances in solid dosage forms. ()
  • Q1A (R2) A deep dive in Stability Studies - YouTube. ()
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. ()
  • Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment - PubMed. ()
  • Introduction to deuterated internal standards in mass spectrometry - Benchchem. ()
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). ()
  • A stability-indicating HPLC method to determine Celecoxib in capsule formul
  • Development and validation of stability-indicating HPLC method for analysis of Celecoxib in bulk drug and microemulsion formul
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ()
  • Development and validation of a stability-indicating HPLC method for analysis of celecoxib (CXB)
  • (PDF)
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(7)
  • separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chrom
  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chrom
  • Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hep
  • Sample chromatograms of celecoxib, internal standard, and degradation...
  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPTLC METHOD FOR ESTIMATION OF CELECOXIB AND AMLODIPINE BESYLATE FROM SYNTHETIC MIXTURE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. ()
  • Stability indicating method development and validation for simultaneous estimation of atorvastatin calcium and celecoxib in bulk - SciELO. ()
  • Analytical Method Development And Validation Of Stability Indicating Rphplc Method For Estimation Of Amlodipine Besylate And Celecoxib In Synthetic Mixture.
  • Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed. ()
  • Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on R
  • Results for forced degradation studies | Download Scientific Diagram - ResearchG
  • Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan...

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Desmethyl-2-methyl Celecoxib-d4 Chromatography

Status: Operational Ticket ID: #CELE-D4-OPT Subject: Troubleshooting Peak Shape Anomalies for 4-Desmethyl-2-methyl Celecoxib-d4 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CELE-D4-OPT Subject: Troubleshooting Peak Shape Anomalies for 4-Desmethyl-2-methyl Celecoxib-d4 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-Desmethyl-2-methyl Celecoxib-d4 . This guide addresses the specific chromatographic challenges associated with this stable isotope-labeled internal standard (IS).

Molecule Profile
  • Compound: 4-Desmethyl-2-methyl Celecoxib-d4[1][2][3][4]

  • Role: Internal Standard (IS) for Celecoxib metabolite quantification.[1][2][3][4]

  • Key Chemical Features:

    • Sulfonamide Group: Weakly acidic (pKa ~11.1).[1][2][3][4] Prone to metal chelation and secondary silanol interactions.[1][2][3][4]

    • Pyrazole Core: Contains nitrogen atoms that can act as weak bases, contributing to peak tailing on active silica.[1][2][3][4]

    • Hydrophobicity (LogP ~3.5): High lipophilicity requires careful organic modifier management to prevent precipitation (fronting).[1][2][3][4]

    • Deuterium Labeling (-d4): Introduces a "Deuterium Isotope Effect," potentially causing retention time (RT) shifts relative to the non-labeled analyte.[1][2][3][4]

Diagnostic Matrix: Identify Your Issue

Compare your chromatogram to the symptoms below to identify the root cause.

SymptomVisual CharacteristicProbable CauseMechanism
Peak Tailing Asymmetry > 1.2; Extended right side of peak.[1][2][3][4]Secondary Interactions The basic pyrazole nitrogen or sulfonamide interacts with residual silanols (Si-OH) on the column stationary phase.[1][3][4]
Peak Fronting Asymmetry < 0.9; "Shark fin" shape; broad leading edge.[1][2][3][4]Solvent Mismatch The sample diluent is stronger (more organic) than the initial mobile phase, causing the analyte to travel faster than the solvent front initially.[4]
Peak Splitting Doublet peak or shoulder.[1][2][3][4][5]Isotope Effect or Degradation Partial separation of D4 (IS) from D0 (impurity) or degradation of the sulfonamide moiety.[2][3][4]
Broadening Wide symmetrical peak; Low plate count.[1][2][3][4]Extra-Column Volume Dead volume in tubing/fittings, or column void (bed collapse).[1][2][3][4]

Troubleshooting Protocols

Protocol A: Eliminating Peak Tailing (Silanol Suppression)

The Science: Despite being a sulfonamide, the pyrazole ring in Celecoxib analogs can exhibit weak basicity.[4] On older or non-endcapped C18 columns, these nitrogens hydrogen-bond with acidic silanols, causing severe tailing.[1][2][4]

Step-by-Step Fix:

  • Mobile Phase pH Adjustment:

    • Action: Ensure Mobile Phase A is acidic (pH 2.5 – 3.0).[1][2][3][4]

    • Why: Low pH suppresses the ionization of silanol groups (Si-OH

      
       Si-O⁻), keeping them neutral and reducing interaction with the analyte.[1][2][3]
      
    • Recipe: Use 0.1% Formic Acid in Water (LC-MS grade). Avoid neutral buffers (Ammonium Acetate pH 7) unless using a high-pH stable hybrid column.[1][3][4]

  • Column Selection:

    • Action: Switch to a "High Purity" or "End-capped" stationary phase.

    • Recommended Phases: C18 with polar embedding or steric protection (e.g., Waters BEH C18, Phenomenex Kinetex XB-C18).[1][2][3][4]

    • Why: End-capping chemically bonds "tails" over free silanols, physically blocking the analyte from interacting with the silica surface.[3]

Protocol B: Correcting Peak Fronting (Solvent Mismatch)

The Science: 4-Desmethyl-2-methyl Celecoxib-d4 is hydrophobic.[1][2][3][4] Researchers often dissolve stock powders in 100% Methanol (MeOH) or DMSO.[1][2][4] If you inject this directly into a gradient starting at 10% MeOH, the analyte remains dissolved in the injection plug and "races" down the column before the mobile phase can focus it.[4]

Step-by-Step Fix:

  • Reconstitution Strategy:

    • Stock Solution: Prepare high-conc stock in 100% MeOH.

    • Working Standard: Dilute the stock into a solvent that matches your initial mobile phase conditions .[1][3][4]

    • Target Diluent: 50:50 Water:Methanol (or whatever your starting gradient % is).[1][2][3][4]

  • The "Sandwich" Injection (If solubility is critical):

    • If the compound precipitates in 50:50 water, use a smaller injection volume (e.g., 1-2 µL) to allow instantaneous dilution by the mobile phase inside the column.[2]

Protocol C: Addressing Peak Splitting (The Deuterium Effect)

The Science: Deuterium (D) is heavier than Hydrogen (H), but the C-D bond is shorter and more stable.[2][4][6] This results in a slightly smaller molar volume and lower lipophilicity.[3][4] Consequently, Deuterated analogs often elute slightly earlier than their non-labeled parents in Reversed-Phase LC (RPLC).[1][2][4][7]

Is it Splitting or Resolving?

  • If you see a "split" peak in a mixture of Analyte + IS: Check the Mass Spec channels.[4]

  • Observation: If the "split" is actually two peaks with different m/z (e.g., Parent at RT 4.50 min, IS at RT 4.45 min), this is normal chromatographic resolution , not a peak shape defect.

Action Plan:

  • Verify Purity: Inject the IS alone.[1][3][4] If it splits by itself, you likely have a degradation product or a regio-isomer (e.g., 3-methyl vs 2-methyl isomer).[1][2][4]

  • Check Frit: Reverse the column (if permitted by manufacturer) and flush to clear inlet blockage.[1][3][4] A clogged frit causes physical flow splitting.[1][2][3][4]

Visual Troubleshooting Workflows

Diagram 1: Peak Shape Decision Tree

TroubleshootingTree Start Start: Analyze Peak Shape CheckShape What is the defect? Start->CheckShape Tailing Tailing (As > 1.2) CheckShape->Tailing Fronting Fronting (As < 0.9) CheckShape->Fronting Split Splitting / Doublet CheckShape->Split Silanols Cause: Silanol Interaction Tailing->Silanols Solvent Cause: Strong Solvent Effect (Inj. Solvent > Mobile Phase) Fronting->Solvent Isolate Test: Inject IS Alone Split->Isolate FixTail Fix: Add 0.1% Formic Acid OR Switch to End-capped C18 Silanols->FixTail FixFront Fix: Match Inj. Solvent to Initial Gradient Solvent->FixFront SinglePeak Result: Single Peak Isolate->SinglePeak Mixture was split DoublePeak Result: Still Split Isolate->DoublePeak Pure Std splits IsotopeEffect Cause: D4/D0 Separation (Normal Physics) SinglePeak->IsotopeEffect Hardware Cause: Blocked Frit or Column Void DoublePeak->Hardware

Caption: Decision tree for diagnosing peak shape anomalies in Celecoxib-d4 analogs.

Diagram 2: Mobile Phase Optimization Logic

MobilePhaseLogic Input Analyte: 4-Desmethyl-2-methyl Celecoxib-d4 (Sulfonamide + Pyrazole) Step1 Step 1: pH Selection Input->Step1 Acidic Acidic (pH 2-3) (Preferred) Step1->Acidic Neutral Neutral (pH 7) Step1->Neutral Reason1 Protonates Silanols (Si-OH) Reduces Tailing Acidic->Reason1 Reason2 Ionizes Silanols (Si-O-) Increases Tailing Neutral->Reason2 Step2 Step 2: Column Choice Reason1->Step2 C18 Standard C18 Step2->C18 C18End End-capped / Hybrid C18 Step2->C18End

Caption: Logic flow for selecting mobile phase pH and column chemistry to minimize sulfonamide tailing.

Frequently Asked Questions (FAQ)

Q: Why does my Deuterated Standard (d4) elute earlier than the native analyte? A: This is the Inverse Isotope Effect .[3][4][6] The C-D bond is shorter and has a smaller molar volume than the C-H bond.[4][6] This makes the deuterated molecule slightly less lipophilic, resulting in weaker interaction with the C18 stationary phase and an earlier elution time (often 0.05 – 0.2 min shift).[4] This is normal and expected.

Q: Can I use Ammonium Acetate instead of Formic Acid? A: You can, but Formic Acid (0.1%) is generally superior for peak shape with this molecule.[1][2][3][4] Ammonium Acetate (pH ~6.[1][2][3][4]8) leaves silanols ionized (negative charge), which can attract the pyrazole ring or trace metal impurities that bind the sulfonamide, causing tailing.[2][4] If you must use Acetate for MS sensitivity, ensure you use a hybrid particle column (like Waters BEH or Phenomenex Gemini) designed for high pH stability.[1][2][3][4]

Q: The peak is broad even after fixing the solvent.[4] What now? A: Check your tubing. Celecoxib analogs are sensitive to extra-column volume.[1][2][3][4] Ensure you are using 0.005" ID (Red) PEEK tubing or smaller between the column and the detector.[4] Large bore tubing causes band broadening that mimics column failure.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][4] 4-Desmethyl-2-methyl celecoxib (Compound Summary).[1][2][3][4][8] National Library of Medicine.[2][3][4] [Link][1][2][3][4]

  • Waters Corporation. (2025).[1][2][3][4] Troubleshooting Peak Tailing in Reverse-Phase Chromatography. Waters Knowledge Base.[1][2][3][4][9] [Link]

  • Turowski, M., et al. (2003).[1][2][3][4] Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Analytical Chemistry.[1][2][3][4][5][10] [Link]

  • Phenomenex. (2025).[1][2][3][4][7] HPLC Troubleshooting Guide: Peak Shape Issues. Phenomenex Technical Resources.[1][2][3][4] [Link]

Sources

Optimization

Technical Support Center: 4-Desmethyl-2-methyl Celecoxib-d4

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Desmethyl-2-methyl Celecoxib-d4. It addresses common challenges related to solvent compat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Desmethyl-2-methyl Celecoxib-d4. It addresses common challenges related to solvent compatibility, solution preparation, and experimental execution, ensuring data integrity and reproducibility.

Introduction and Compound Identity

4-Desmethyl-2-methyl Celecoxib-d4 is a stable, isotopically labeled analog of a celecoxib metabolite. The "-d4" designation indicates that four hydrogen atoms have been replaced with deuterium. This modification makes the compound an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS), to track the pharmacokinetics and metabolism of celecoxib and its derivatives.[1][2] Deuteration can also enhance metabolic stability compared to the non-deuterated counterpart, a phenomenon known as the kinetic isotope effect.[3]

The solubility and handling characteristics of this deuterated metabolite are expected to be nearly identical to those of its non-labeled parent compound, Desmethyl Celecoxib, and the parent drug, Celecoxib. Therefore, the data and recommendations provided herein are based on the well-documented properties of Celecoxib and its primary metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I prepare a high-concentration stock solution of 4-Desmethyl-2-methyl Celecoxib-d4?

Answer: Proper stock solution preparation is critical for experimental success. Due to the compound's hydrophobic nature, organic solvents are required for initial dissolution.

The choice of solvent depends on the required concentration and downstream application compatibility. Dimethyl sulfoxide (DMSO), ethanol, and methanol are common and effective choices. Based on data for the parent compound Celecoxib, high solubility can be achieved in these organic solvents.[4] It is recommended to prepare a stock solution at a concentration of 10-25 mg/mL.

Key Considerations:

  • Purity: Use only high-purity, anhydrous-grade solvents to prevent degradation and introduction of impurities.

  • Inert Atmosphere: For long-term stability, it is best practice to purge the solvent with an inert gas like argon or nitrogen before dissolving the compound. This displaces oxygen and minimizes the risk of oxidative degradation.[4]

  • Storage: Stock solutions should be stored in tightly sealed vials at -20°C for long-term stability.[4][5]

Q2: Which solvents are most compatible with this compound? What are the known solubility limits?

Answer: 4-Desmethyl-2-methyl Celecoxib-d4, like Celecoxib, is highly soluble in several organic solvents but is sparingly soluble in aqueous buffers.[4] The solubility profile is crucial for avoiding precipitation during experimental setup.

SolventApproximate Solubility (Celecoxib)Recommended UseSource
Polyethylene Glycol (PEG) 400 ~414 mg/mLSolubilization for formulation studies[6]
Methanol ~114 mg/mLStock solutions, HPLC mobile phase[6][7]
Ethanol ~25 - 63 mg/mLStock solutions, intermediate dilutions[4][6]
Dimethylformamide (DMF) ~25 mg/mLStock solutions[4]
Acetone High (used as solvent in precipitation studies)Recrystallization, formulation[8]
Acetonitrile High (Solubility > Methanol)HPLC/UPLC mobile phase, stock solutions[9][10]
Dimethyl Sulfoxide (DMSO) ~16.6 mg/mLHigh-concentration stock for cell culture[4]
Aqueous Buffers (e.g., PBS, pH 7.2) Very Low (~0.007 mg/mL) Final working solutions (requires co-solvent)[4][6]

Note: This data is for the parent compound Celecoxib and serves as a strong proxy for 4-Desmethyl-2-methyl Celecoxib-d4.

Q3: My compound precipitated when I diluted my DMSO stock into aqueous cell culture media. What went wrong?

Answer: This is the most common issue encountered with this class of compounds and is caused by their extremely low aqueous solubility. When a concentrated stock in an organic solvent (like DMSO) is diluted directly into an aqueous medium, the final concentration of the organic solvent may be too low to keep the compound dissolved, causing it to precipitate out of solution.

This precipitation can lead to several experimental artifacts:

  • Inaccurate Dosing: The actual concentration of the dissolved, active compound is unknown and far lower than intended.

  • Cell Death Artifacts: At high concentrations, insoluble Celecoxib precipitates can bind to and damage cell membranes, causing cytotoxicity that is not related to the compound's specific molecular action.[11][12] This can lead to false-positive results in cell viability assays.

To prevent this, a carefully controlled serial dilution is necessary. The key is to minimize the "shock" of transferring the compound from a high-solubility to a low-solubility environment.

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution (Critical Step) cluster_2 Step 3: Final Working Solution stock 1. Dissolve Compound in 100% DMSO (e.g., 20 mg/mL) intermediate 2. Dilute Stock into a Co-Solvent Mixture (e.g., 1:4 Ethanol:PBS) This maintains solubility. stock->intermediate Avoids direct aqueous shock working 3. Add Intermediate Solution to Final Aqueous Medium (e.g., Cell Culture Media) Ensure final organic solvent % is low and non-toxic. intermediate->working Gradual solvent change

Caption: Workflow for preparing aqueous solutions to prevent precipitation.

Q4: How stable is this compound? What are the recommended storage and handling conditions?

Answer:

  • Solid Form: As a crystalline solid, the compound is stable for years when stored at -20°C, protected from light and moisture.[4]

  • Organic Stock Solutions: When dissolved in an anhydrous organic solvent like DMSO or ethanol, the compound is stable for several months at -20°C. Avoid repeated freeze-thaw cycles. For frequent use, aliquot the stock solution into smaller, single-use vials.

  • Aqueous Working Solutions: These are not stable and should be prepared fresh for each experiment. [4] The parent compound Celecoxib can degrade under harsh acidic, alkaline, or oxidative conditions.[13][14] Storing in aqueous buffers, especially for more than one day, is not recommended due to both potential degradation and the high risk of precipitation over time.

Safe Handling:

  • Always handle the solid powder and concentrated solutions in a well-ventilated area or chemical fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Refer to the complete Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.[5][17]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
  • Preparation: Allow the vial of solid 4-Desmethyl-2-methyl Celecoxib-d4 and a bottle of anhydrous DMSO (e.g., from a sealed Sure/Seal™ bottle) to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube. For example, weigh 1 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 1 mg, add 100 µL of DMSO to make a 10 mg/mL solution.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure. Store at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol is designed to minimize precipitation when preparing a final aqueous solution from a 10 mg/mL DMSO stock (Molecular Weight ~371.39 g/mol for the non-deuterated form; use exact MW from CoA).

  • 10 mg/mL ≈ 26.9 mM

  • Initial Dilution (in DMSO): Prepare a 1 mM intermediate stock by diluting the 26.9 mM main stock 1:26.9 in DMSO.

    • Example: Take 10 µL of the 26.9 mM stock and add it to 259 µL of pure DMSO.

  • Secondary Dilution (in Medium): Prepare a 100 µM solution by diluting the 1 mM intermediate stock 1:10 in the final cell culture medium.

    • Example: Take 10 µL of the 1 mM solution and add it to 90 µL of cell culture medium. Vortex immediately but gently.

  • Final Working Solution: Prepare the final 10 µM working solution by diluting the 100 µM solution 1:10 in the final cell culture medium.

    • Example: Take 100 µL of the 100 µM solution and add it to 900 µL of cell culture medium.

  • Verification: After preparation, visually inspect the final solution against a light source for any signs of cloudiness or precipitate. The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.

G cluster_0 Troubleshooting Precipitation start Precipitate Observed? check_dilution Was a serial dilution protocol used? start->check_dilution Yes check_solvent Was final organic solvent concentration <0.5%? check_temp Was the aqueous buffer cold? check_solvent->check_temp Yes solv_error Root Cause: Insufficient Co-Solvent check_solvent->solv_error No check_dilution->check_solvent Yes dil_error Root Cause: Direct Dilution Shock check_dilution->dil_error No temp_error Root Cause: Lowered Solubility check_temp->temp_error No solv_fix Solution: Increase co-solvent % in intermediate dilution step. solv_error->solv_fix dil_fix Solution: Re-make using Protocol 2. dil_error->dil_fix temp_fix Solution: Use room temperature buffers. temp_error->temp_fix

Caption: Decision tree for troubleshooting compound precipitation.

References

  • Pharmacopoeia.Safety Data Sheet. Provided by specific vendor upon purchase, general guidelines available publicly.
  • Starke, E., et al. (2016). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Advances.[Link]

  • LGC Standards.4-Desmethyl-2-methyl Celecoxib.
  • Ma, B., et al. (2017). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. PLoS One.[Link]

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech.[Link]

  • Verma, V. K., et al. (2022). Thermodynamic solubility of celecoxib in organic solvents. RSC Advances.[Link]

  • University of Limerick. Thermodynamic solubility of celecoxib in organic solvents.[Link]

  • Patel, K., et al. (2022). ADVANCES IN ANALYTICAL AND BIOANALYTICAL METHODS FOR CELECOXIB DETERMINATION: A REVIEW. JETIR.[Link]

  • Ghaffari, S., et al. (2017). Surfactant Free Preparation of Celecoxib Microcrystals by a Controlled Precipitation Process. Pharmaceutical Sciences.[Link]

  • Zarghi, A., et al. (2006). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. DARU Journal of Pharmaceutical Sciences.[Link]

  • Saharkhiz, Z., et al. (2024). DETERMINATION OF CELECOXIB IN HUMAN PLASMA BY EFFERVESCENCE-ASSISTED DISPERSIVE LIQUID–LIQUID MICROEXTRACTION AND HPLC/UV. Malaysian Journal of Analytical Sciences.[Link]

  • Shekaari, H., et al. (2020). Significant Increase in the Solubility of Celecoxib in Presence of Some Deep Eutectic Solvents as Novel Sustainable Solvents. Pharmaceutical Sciences.[Link]

  • Sacchetti, F. (2013). Cancer cell killing by Celecoxib: reality or just in vitro precipitation-related artifact? Cell Death & Disease.[Link]

  • Sambi, M., et al. (2020). Novel Molecular Mechanism of Aspirin and Celecoxib Targeting Mammalian Neuraminidase-1 Impedes Epidermal Growth Factor Receptor Signaling Axis and Induces Apoptosis in Pancreatic Cancer Cells. Cancers (Basel).[Link]

  • Donnelly, R. F. (2005). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy.[Link]

  • Pharmaffiliates. Celecoxib-impurities.[Link]

  • Oh, D.-H., et al. (2019). Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. Pharmaceutics.[Link]

  • Kozak, J., et al. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Pharmaceuticals (Basel).[Link]

  • Donnelly, R. F. (2005). Stability of Celecoxib Oral Suspension. ResearchGate.[Link]

  • Tran, T. H., et al. (2014). Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. Molecules.[Link]

  • Cole-Parmer. Chemical Compatibility Database.[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Isotopic Purity Specifications for Celecoxib Impurity B-d4

Executive Summary: The "Silent" Error in LC-MS/MS In the trace quantification of Celecoxib Impurity B (the regioisomer: 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), the choice of Interna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Error in LC-MS/MS

In the trace quantification of Celecoxib Impurity B (the regioisomer: 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), the choice of Internal Standard (IS) is the single most critical variable affecting method robustness.

While researchers often default to "Chemical Purity >98%," this metric is insufficient for mass spectrometry. The defining parameter for an IS used in trace analysis (ICH Q3A/B levels) is Isotopic Purity , specifically the absence of the unlabeled isotopologue (d0).

This guide compares the performance of High-Specification Impurity B-d4 (Optimized for <0.1% d0) against Standard Commercial Grade alternatives, demonstrating how "spectral cross-talk" creates false positives and limits sensitivity.

Technical Context: The Regioisomer Challenge

Celecoxib synthesis involves the condensation of a dione with hydrazinobenzenesulfonamide. Due to the similar reactivity of the carbonyls, two isomers are formed:

  • Celecoxib (Target): p-Tolyl at position 5.[1]

  • Impurity B (Regioisomer): p-Tolyl at position 3.[1][2]

Because these molecules share identical molecular weights and fragmentation patterns, chromatographic separation is mandatory. However, their structural similarity often results in matrix effects that vary slightly between the two. Using Celecoxib-d4 to quantify Impurity B is a "surrogate IS" approach that fails to correct for specific retention time shifts or isomer-specific ionization suppression.

The Solution: Use Celecoxib Impurity B-d4 (the deuterated regioisomer) as a true Stable Isotope Labeled (SIL) IS.

Visualizing the Formation Pathway

The following diagram illustrates the competitive condensation pathway leading to Impurity B.

Celecoxib_Impurity_Path Start Raw Materials (Dione + Hydrazine) Inter Cyclization Reaction Start->Inter Celecoxib Celecoxib (API) (p-Tolyl at Pos 5) Inter->Celecoxib Major Product (Thermodynamic) ImpurityB Impurity B (Regioisomer) (p-Tolyl at Pos 3) Inter->ImpurityB Minor Product (Kinetic/Impurity)

Figure 1: Divergent synthesis pathway showing the origin of the regioisomer Impurity B.

Comparative Analysis: Isotopic Purity Specifications

The critical failure mode in SIL-IS usage is the "Contribution Effect." If your d4 standard contains residual d0 (unlabeled Impurity B), adding the IS to your sample actually adds the impurity you are trying to measure.

Specification Comparison Table
FeatureHigh-Spec Impurity B-d4 (Recommended)Standard Grade Impurity B-d4 (Risky)Impact on Data
Chemical Purity > 98.0%> 95.0%Affects accurate weighing; correctable.
Isotopic Enrichment ≥ 99.5% atom D ~ 98.0% atom DDetermines signal strength of the IS channel.
Unlabeled (d0) Content < 0.10% 0.50% - 1.00% CRITICAL. High d0 creates a "false floor" for LOQ.
Deuterium Position Aromatic Ring (Non-exchangeable)Unspecified / ExchangeableExchangeable D (e.g., on sulfonamide N) is lost in protic solvents, ruining the assay.
LOQ Capability < 0.05% (Trace Level)> 0.1% (Limit Level)Standard grade cannot validate trace levels reliably.
The Mathematical Impact of d0

If you spike the IS at a concentration of 1000 ng/mL (to get a strong signal):

  • Standard Grade (0.5% d0): You inadvertently add 5 ng/mL of unlabeled Impurity B to every sample.

  • Result: Any sample containing < 5 ng/mL of real impurity will be indistinguishable from the background noise created by the IS.

Experimental Protocol: Validating Isotopic Purity

Do not rely solely on the Certificate of Analysis (CoA). You must experimentally determine the "Cross-Talk" in your specific LC-MS/MS system.

Workflow: The "Zero-Analyte" Challenge

Objective: Quantify the contribution of the IS to the Analyte channel (d0) and the Analyte to the IS channel (d4).

Reagents:

  • Blank Matrix: Free of Celecoxib and Impurity B.

  • Celecoxib Impurity B-d4 Stock: 1 mg/mL in Methanol.

Step-by-Step Methodology:

  • Preparation of IS Only Sample:

    • Dilute the Impurity B-d4 stock to the working concentration used in your method (e.g., 500 ng/mL) using the initial mobile phase.

    • Crucial: Do NOT add any unlabeled Celecoxib or Impurity B.

  • MS/MS Setup:

    • Monitor two MRM transitions:

      • Transition A (Analyte): Precursor (d0) → Fragment (d0) [e.g., 382.1 → 362.1]

      • Transition B (Internal Standard): Precursor (d4) → Fragment (d4) [e.g., 386.1 → 366.1]

  • Injection & Analysis:

    • Inject the "IS Only" sample (n=6).

    • Inject a "Double Blank" (Solvent only) to establish system noise.

  • Calculation of Contribution Ratio (CR):

    
    
    

Acceptance Criteria:

  • For trace analysis (LOQ < 0.05%), the Signal of d0 in the IS sample must be < 20% of the LOQ signal .

  • If the IS contributes > 20% of the LOQ response, the IS is unfit for purpose regardless of its "Chemical Purity."

Mechanism of Interference (Visualized)

The following diagram details how "Isotopic Cross-Talk" corrupts quantitative data.

CrossTalk_Mechanism Source Impurity B-d4 Reagent (Commercial Standard) Composition Isotopic Distribution: 99.5% d4 (Desired) 0.5% d0 (Contaminant) Source->Composition LC_System LC-MS/MS Injection Composition->LC_System Channel_IS IS Channel (d4) High Signal LC_System->Channel_IS Detects d4 Channel_Analyte Analyte Channel (d0) False Positive Signal LC_System->Channel_Analyte Detects d0 contaminant Result Result: Overestimation of Impurity B Failure to meet ICH Q3A LOQ Channel_Analyte->Result

Figure 2: The mechanism of "Cross-Talk" where isotopic impurity (d0) in the standard mimics the analyte.

Authoritative Recommendations

Based on the synthesis of regulatory guidance (ICH) and mass spectrometry fundamentals, the following specification is recommended for purchase orders of Celecoxib Impurity B-d4:

  • Identity: Must be the Regioisomer (4-[3-(4-methylphenyl)...]), NOT deuterated Celecoxib.

  • Isotopic Purity: Specification must explicitly state "d0 < 0.1%" . Do not accept "Isotopic Enrichment > 99%" without the specific breakdown of the d0 isotopologue.

  • Label Location: Deuterium must be on the phenyl ring (stable). Avoid labels on exchangeable protons (Amide/Sulfonamide).

Why this matters for IND/NDA filings:

Regulatory bodies (FDA/EMA) scrutinize the Specificity of analytical methods. If your blank (containing IS) shows a peak at the retention time of Impurity B, you must prove it does not interfere with the LOQ. High-purity IS eliminates this regulatory hurdle.

References

  • European Pharmacopoeia (Ph. Eur.). Celecoxib Monograph 2591. (Defines Impurity B as the regioisomer).

    • Source:

  • International Council for Harmonisation (ICH).Impurities in New Drug Substances Q3A(R2). (Establishes reporting thresholds requiring sensitive LOQs).

    • Source:

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS.[3] (Methodology for calculating d0 contribution).

    • Source:

  • ResolveMass Laboratories.Isotopic Purity Using LC-MS: Impact on Pharmaceutical Analysis.

    • Source:

  • Sigma-Aldrich (Merck). Celecoxib Impurity B Reference Standard Data Sheet. (Chemical structure confirmation).[3]

    • Source:

Sources

Comparative

Beyond the Monograph: Validating a High-Sensitivity LC-MS/MS Method for Celecoxib Impurity Profiling

[1] Executive Summary While the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) prescribe robust HPLC-UV methods for the routine quality control of Celecoxib, these protocols often lack the sensitivity r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

While the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) prescribe robust HPLC-UV methods for the routine quality control of Celecoxib, these protocols often lack the sensitivity required for modern impurity profiling—particularly for Potential Genotoxic Impurities (PGIs) like (4-sulfamoylphenyl)hydrazine hydrochloride (SHH).

This guide objectively compares the standard compendial HPLC-UV approach against a high-resolution LC-MS/MS methodology. Designed for analytical scientists, this document details the validation of a mass-spectrometry-based protocol that achieves detection limits in the parts-per-billion (ppb) range, offering a superior alternative for R&D and trace-level analysis.

Part 1: Technical Context & Comparative Analysis

The Challenge: Sulfonamide Impurities

Celecoxib is a COX-2 inhibitor containing a sulfonamide moiety.[1] The synthesis process involves hydrazine intermediates (SHH and MAP) which are structurally alert for genotoxicity.[2]

  • The Limitation: Standard UV detection (215–254 nm) struggles to distinguish these trace impurities from the baseline noise at the required safety thresholds (often < 10 ppm).

  • The Solution: LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides the mass selectivity to isolate these impurities even in complex matrices.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
FeatureStandard Alternative (USP/EP Method)Proposed Method (LC-MS/MS)
Detection Principle UV Absorbance (215/254 nm)Triple Quadrupole Mass Spectrometry (ESI+)
Mobile Phase Phosphate Buffer / Methanol / ACN5mM Ammonium Acetate / Acetonitrile
Sensitivity (LOD) ~0.05% (500 ppm)~0.02 ppm (20 ppb)
Specificity Retention time only; risk of co-elutionMass-to-Charge (m/z) + Retention time
Run Time 30–60 minutes (Isocratic/Gradient)8–12 minutes (Rapid Gradient)
Primary Use Case Routine QC, Assay, Content UniformityGenotoxic Impurity Screening, R&D, Stability
Decision Logic: When to Switch to MS

The following diagram illustrates the decision pathway for selecting the appropriate methodology based on analytical requirements.

method_selection Start Impurity Profiling Requirement TypeCheck Impurity Type? Start->TypeCheck UV_Path Routine Process Impurities (Rel Comp A, B) TypeCheck->UV_Path Structural Isomers MS_Path Genotoxic / Trace Impurities (SHH, MAP) TypeCheck->MS_Path Mutagenic/Trace LimitCheck Required LOQ? Decision_UV Use USP HPLC-UV (Cost-effective, Robust) LimitCheck->Decision_UV > 0.05% Decision_MS Use LC-MS/MS (High Sensitivity, Specificity) LimitCheck->Decision_MS < 10 ppm UV_Path->LimitCheck MS_Path->LimitCheck

Figure 1: Decision matrix for selecting between compendial UV methods and high-sensitivity MS workflows based on impurity toxicity and detection limits.

Part 2: Method Development & Validation Protocol

Experimental Methodology

To validate this method, we must transition from non-volatile phosphate buffers (USP) to volatile ammonium buffers compatible with Electrospray Ionization (ESI).

Instrumental Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo TQ).

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters Symmetry or Agilent Zorbax).

    • Scientist's Note: A standard C18 is preferred over Phenyl-Hexyl here because the MS provides the selectivity; we prioritize peak shape and retention.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.0 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.7 mL/min (Split flow if not using ESI-optimized source).

  • Injection Volume: 10 µL.

MS/MS Parameters (ESI Positive Mode)
  • Source Temp: 350°C

  • Capillary Voltage: 3500 V

  • MRM Transitions:

    • Celecoxib:[2][3][4][5][6][7][8][9] 382.2

      
       214.1 (Quant), 382.2 
      
      
      
      362.1 (Qual)
    • Impurity SHH: 224.0

      
       156.0
      
    • Impurity MAP: 318.1

      
       223.1
      
Validation Workflow (ICH Q2(R1))

The validation must demonstrate that the method is suitable for its intended purpose (trace analysis).

validation_workflow Start Validation Start Spec Specificity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity (6 levels: LOQ to 150%) Spec->Lin No Interference Sens Sensitivity (LOD S/N > 3:1) Lin->Sens R² > 0.99 Acc Accuracy (Recovery at 3 levels) Prec Precision (Repeatability n=6) Acc->Prec Rec: 80-120% Report Final Validation Report Prec->Report RSD < 5% Sens->Acc

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines for quantitative impurity assays.

Key Validation Experiments & Acceptance Criteria
A. Specificity (Selectivity)
  • Protocol: Inject a blank, a placebo (excipients only), a pure Celecoxib standard, and a spiked sample containing all known impurities.

  • Why: UV methods often fail here due to excipient interference at low wavelengths (215 nm). MS extraction ion chromatograms (EIC) must show no peaks at the retention time of impurities in the blank/placebo.

  • Criterion: Interference < 20% of the LOQ response.

B. Linearity & Range
  • Protocol: Prepare solutions of impurities (SHH, MAP) at concentrations ranging from LOQ (e.g., 0.05 ppm) to 150% of the specification limit.

  • Scientist's Note: Use weighted linear regression (

    
    ) because the variance in MS signals often increases with concentration (heteroscedasticity).
    
  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.990.[10][2][3][11]
C. Accuracy (Recovery)
  • Protocol: Spike Celecoxib drug substance with impurities at three levels: LOQ, 100% limit, and 150% limit. Perform in triplicate.

  • Criterion: Mean recovery between 80–120% (wider limits are acceptable for trace ppb analysis compared to assay methods).

D. Sensitivity (LOD/LOQ)
  • Protocol: Determine the signal-to-noise (S/N) ratio using low-concentration dilutions.

  • LOD: Concentration with S/N

    
     3.
    
  • LOQ: Concentration with S/N

    
     10.
    
  • Expected Result: LOQ for SHH should be

    
     0.06 ppm [1].
    

Part 3: Troubleshooting & Robustness

  • Ion Suppression: Co-eluting excipients can suppress the ionization of impurities.

    • Test: Post-column infusion method. Infuse the impurity at a constant rate while injecting the blank matrix. A dip in the baseline indicates suppression.

  • Carryover: Sulfonamides can be "sticky."

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Dwell Time: Ensure the MS dwell time is sufficient (e.g., 50–100 ms) to define the peak properly (at least 15 points across the peak).

References

  • ICH Harmonised Tripartite Guideline. (2005).[12] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[12][13]

  • United States Pharmacopeia (USP). (2025).[6] Celecoxib Monograph: Organic Impurities. USP-NF.[4]

  • Jadhav, S.B., et al. (2012). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib.[10][2] Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2015).[8] Analysis of organic impurities of celecoxib using the method described in the USP.[8] AppsLab Library.[8]

Sources

Validation

Technical Comparison: Celecoxib-d4 vs. 4-Desmethyl-2-methyl Celecoxib-d4

This guide provides an in-depth technical comparison between Celecoxib-d4 and 4-Desmethyl-2-methyl Celecoxib-d4 , focusing on their distinct roles in bioanalytical workflows and impurity profiling. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Celecoxib-d4 and 4-Desmethyl-2-methyl Celecoxib-d4 , focusing on their distinct roles in bioanalytical workflows and impurity profiling.

Executive Summary: The Isobaric Challenge

In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), the differentiation between a drug and its structural isomers is a critical validation parameter.

  • Celecoxib-d4 is the stable isotope-labeled internal standard (IS) for Celecoxib , the active pharmaceutical ingredient (API).[1]

  • 4-Desmethyl-2-methyl Celecoxib-d4 is the specific IS for the "Ortho-Isomer" Impurity (4-Desmethyl-2-methyl Celecoxib).

Core Distinction: While chemically similar, these two products serve mutually exclusive analytical purposes.[2] Using Celecoxib-d4 to quantify the ortho-isomer impurity (or vice versa) introduces significant quantification errors due to differences in chromatographic retention times (RT) and ionization efficiency, despite their isobaric nature.

Chemical Identity & Structural Logic[3]

To understand the application, one must first grasp the structural nuance. Celecoxib contains a p-tolyl group (4-methylphenyl). The impurity contains an o-tolyl group (2-methylphenyl).

FeatureCelecoxib-d44-Desmethyl-2-methyl Celecoxib-d4
Target Analyte Celecoxib (Parent Drug)4-Desmethyl-2-methyl Celecoxib (Impurity B/IV)
Chemical Nature Deuterated APIDeuterated Regioisomer
Methyl Position Para (4-position) on phenyl ringOrtho (2-position) on phenyl ring
Molecular Weight ~385.4 Da (depending on labeling)~385.4 Da (Isobaric to Celecoxib-d4)
Primary Application PK Studies, TDM, BioequivalenceImpurity Profiling, CMC Batch Release
Chromatographic Behavior Elutes Later (typically)Elutes Earlier (Steric hindrance reduces lipophilicity)
Structural Visualization

The following diagram illustrates the structural relationship and the "Methyl Shift" that defines the impurity.

G cluster_0 Parent Drug System cluster_1 Impurity System (Regioisomer) Cel Celecoxib (p-tolyl moiety) Cel_D4 Celecoxib-d4 (Internal Standard) Cel->Cel_D4 Matches Imp 4-Desmethyl-2-methyl Celecoxib (o-tolyl moiety) Cel->Imp Process Impurity (Isomerization/Synthesis) Cel->Imp Isobaric (Same Mass) Imp_D4 4-Desmethyl-2-methyl Celecoxib-d4 (Internal Standard) Imp->Imp_D4 Matches

Caption: Structural relationship between Celecoxib and its ortho-isomer impurity. Note the isobaric nature requiring chromatographic resolution.

Performance Comparison in LC-MS/MS

Mass Spectrometry Characteristics

Both compounds and their respective analytes share identical precursor ion masses (m/z ~382 for unlabeled, ~386 for d4). Furthermore, because the structural difference is merely the position of a methyl group on a phenyl ring, their fragmentation patterns (MS2) are nearly identical.

  • Common Transition:

    
     (Sulfonamide moiety).
    
  • Implication: Mass spectrometry cannot distinguish these compounds alone. Specificity relies entirely on chromatography.

Chromatographic Resolution (The Critical Factor)

In a reverse-phase (C18) system, the ortho-isomer (4-Desmethyl-2-methyl) typically elutes earlier than Celecoxib. This is due to the "ortho-effect," where the methyl group at the 2-position creates steric hindrance that disrupts the planarity of the molecule, slightly reducing its interaction with the hydrophobic stationary phase compared to the linear para-isomer.

  • Celecoxib-d4 Performance: Co-elutes perfectly with Celecoxib.

  • Isomer-d4 Performance: Co-elutes perfectly with the Impurity.

  • Cross-Use Risk: If you use Celecoxib-d4 to quantify the Impurity, the IS will elute at a different time (later) than the analyte (earlier). This negates the benefit of an IS, as it will not compensate for matrix effects occurring at the impurity's specific retention time.

Experimental Protocol: Separation & Quantification

Objective: To separate Celecoxib from its 4-Desmethyl-2-methyl impurity and quantify both using their respective deuterated internal standards.

Reagents & Standards
  • Analytes: Celecoxib (USP Standard), 4-Desmethyl-2-methyl Celecoxib (TLC/Synthesis grade).

  • Internal Standards: Celecoxib-d4, 4-Desmethyl-2-methyl Celecoxib-d4.[3]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.

LC-MS/MS Conditions

This protocol utilizes a high-resolution C18 column to ensure baseline separation of the isomers.

ParameterSettingRationale
Column Symmetry C18 (150 x 4.6 mm, 3.5 µm) or equivalentHigh carbon load required for isomer separation.
Mobile Phase A 5 mM Ammonium Acetate (pH 4.5)Buffer controls ionization; acidic pH suppresses silanol activity.
Mobile Phase B Acetonitrile : Methanol (50:50)MeOH improves selectivity for phenyl isomers better than pure ACN.
Flow Rate 0.8 mL/minOptimal for 4.6mm ID columns.
Gradient Isocratic (60% B) or Shallow GradientIsocratic often yields better resolution for close isomers.
Detection ESI Positive Mode (MRM)Sulfonamides ionize well in positive mode.
Workflow Diagram

Workflow cluster_MS Mass Spectrometry (MRM) Start Sample Preparation (Plasma/Formulation) Spike Spike Internal Standards: 1. Celecoxib-d4 2. Isomer-d4 Start->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column, Isocratic) Extract->LC MS1 Q1 Filter: m/z 382 (Analytes) m/z 386 (IS) LC->MS1 CID Collision Cell (Fragmentation) MS1->CID MS3 Q3 Filter: m/z 214 (Sulfonamide fragment) CID->MS3 Data Data Analysis RT Separation Check MS3->Data

Caption: Step-by-step LC-MS/MS workflow for simultaneous quantification of Celecoxib and its isomer.

Expected Results (Data Summary)
CompoundRetention Time (min)*MRM TransitionIS to Use
4-Desmethyl-2-methyl Celecoxib 4.2382.1 → 214.1Isomer-d4
Celecoxib (API) 5.8382.1 → 214.1Celecoxib-d4

*Note: Retention times are illustrative and depend on exact column dimension and flow rate. The key is the relative separation (


).

Strategic Recommendations

When to use Celecoxib-d4:
  • Bioequivalence Studies: When the primary goal is tracking the parent drug in plasma.

  • Clinical TDM: Routine monitoring of patient drug levels.

  • Mechanism: It compensates for matrix effects at the specific elution time of the parent drug.

When to use 4-Desmethyl-2-methyl Celecoxib-d4:
  • Impurity Profiling (CMC): When validating the purity of a synthesis batch. Regulatory bodies (FDA/EMA) require specific quantification of impurities >0.1%.

  • Stability Studies: To track if the drug degrades or isomerizes under stress (though this is a synthesis impurity, not a degradation product, it must be monitored).

  • Method Validation: To prove your method is "Specific" and can distinguish the impurity from the drug.

The "Cross-Talk" Danger

Do not rely on Celecoxib-d4 to quantify the impurity.

  • Scenario: The impurity elutes at 4.2 min (suppressed by phospholipids). Celecoxib-d4 elutes at 5.8 min (clean region).

  • Result: The IS response will be high, the analyte response low. You will underestimate the impurity level, potentially releasing a toxic batch.

References

  • Srinivasulu, D., et al. (2012).[4] "Separation and Determination of Process-Related Impurities of Celecoxib in Bulk Drugs Using Reversed Phase Liquid Chromatography." Farmacia, 60(3).

  • Rao, R.N., et al. (2025). "A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib." ResearchGate.

  • National Institutes of Health (NIH). "Isolation, synthesis and characterization of impurities in celecoxib." PubMed.

  • Toronto Research Chemicals. "Celecoxib-d4 Product Information."

  • Cayman Chemical. "Celecoxib-d7 and Impurity Standards."

Sources

Comparative

Comparative Analysis: USP vs. EP Criteria for Celecoxib Impurity B Quantification

The following guide provides an in-depth technical comparison of USP (United States Pharmacopeia) and EP (European Pharmacopoeia) criteria for the analysis of Celecoxib Impurity B , a critical process-related impurity. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of USP (United States Pharmacopeia) and EP (European Pharmacopoeia) criteria for the analysis of Celecoxib Impurity B , a critical process-related impurity.

Executive Summary: The Regioisomer Challenge

In the analysis of Celecoxib (a COX-2 selective NSAID), Impurity B represents the most significant chromatographic challenge. Structurally, it is the regioisomer of the active pharmaceutical ingredient (API). Unlike degradation products which often differ significantly in polarity, Impurity B shares an identical molecular weight and near-identical hydrophobicity to Celecoxib, differing only in the positional substitution on the pyrazole ring.

  • The Core Conflict: Both USP and EP utilize Phenyl-bonded stationary phases (L11) to achieve separation, exploiting pi-pi interactions. However, the USP method employs a ternary mobile phase (Buffer/Methanol/Acetonitrile) to fine-tune selectivity, whereas the EP method traditionally relies on a binary system, often resulting in marginal resolution (

    
    ) that challenges regulatory compliance.
    

Technical Background: Identity & Origin

Before analyzing the criteria, it is essential to define the target analyte.

AttributeCelecoxib (API) Impurity B (USP RC B / EP Imp B)
Chemical Name 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Origin Active IngredientProcess-Related (Regioisomer formed during cyclization)
Differentiation 5-aryl / 3-trifluoromethyl substitution3-aryl / 5-trifluoromethyl substitution
Elution Order Retains longer (in typical L11 methods)Elutes after Celecoxib (Relative Retention ~1.[1]1)

Note: Conflicting elution orders appear in literature depending on the exact column brand. However, pharmacopeial suitability requires Impurity B to be resolved from the tail of the main peak.

Regulatory Framework Analysis: USP vs. EP

The following comparison highlights the "Official" criteria. Note that while both pharmacopeias align on the stationary phase chemistry, the mobile phase composition is the differentiating factor for selectivity.

Table 1: Chromatographic Conditions Comparison
ParameterUSP Monograph (Current) EP Monograph (Ph.[2] Eur.)
Method Type Isocratic Reversed-Phase LCIsocratic Reversed-Phase LC
Stationary Phase L11 (Phenyl groups chemically bonded to porous silica), 5 µmEnd-capped Phenylsilyl silica gel , 5 µm (Equivalent to L11)
Column Dimensions 4.6 mm x 25 cm4.6 mm x 25 cm
Mobile Phase Methanol : Acetonitrile : Buffer (30 : 10 :[3][4][5] 60)Methanol R2 : Water R (75 : 25)
Buffer Composition pH 3.0 ± 0.2 Phosphate Buffer (2.7 g/L

)
None (Binary aqueous/organic mixture)
Flow Rate 1.5 mL/min1.5 mL/min
Column Temp. 60°C (Critical for mass transfer/peak shape)Ambient / Not explicitly fixed to 60°C in all versions
Detection UV 215 nm UV 215 nm
Run Time ~1.5 times Celecoxib retention~1.5 times Celecoxib retention
Table 2: System Suitability & Acceptance Criteria
CriterionUSP Requirement EP Requirement Performance Insight
Resolution (

)
NLT 1.8 between Celecoxib and Related Compound BNLT 1.8 between Celecoxib and Impurity BThe USP's ternary phase generally yields

. The EP binary method often struggles to meet

on older columns.
Selectivity (

)
NLT 1.8 between Related Compound A and CelecoxibNLT 1.5 between Impurity A and CelecoxibUSP requires stricter separation of the meta-isomer (Imp A) which elutes before the main peak.
Tailing Factor (

)
N/A (Implicit in Resolution)Maximum 1.5 (General Chapter 2.2.46)Phenyl columns at 60°C typically show good symmetry (

).
Limit (Spec) NMT 0.5% (Total Impurities)NMT 0.5% (Total)*Check specific batch release limits; individual specified impurities are often capped at 0.15% or 0.20%.

Experimental Workflow & Logic

The choice of method depends on the laboratory's capability to control column temperature and mobile phase complexity. The USP method is more robust due to the buffering capacity at pH 3.0, which suppresses silanol ionization and improves the peak shape of the sulfonamide moiety.

Mechanistic Diagram: Method Selection & Separation Logic

The following diagram illustrates the decision process and the physicochemical mechanism separating the regioisomers.

Celecoxib_Analysis Start Celecoxib Impurity Analysis Analytes Target Analytes: 1. Celecoxib (API) 2. Impurity B (Regioisomer) Start->Analytes Mechanism Separation Mechanism: Pi-Pi Interaction (Phenyl Phase) + Hydrophobic Selectivity Analytes->Mechanism Method_Choice Select Methodology Mechanism->Method_Choice USP_Path USP Method (L11) Ternary Phase (MeOH/ACN/Buffer) pH 3.0 @ 60°C Method_Choice->USP_Path Global Compliance EP_Path EP Method (Phenylsilyl) Binary Phase (MeOH/Water) Unbuffered Method_Choice->EP_Path EU Specific AQbD Modern Alternative (AQbD): Chiral Column in RP Mode (Chiralpak IA-3) Method_Choice->AQbD R&D / Difficult Matrices Outcome_USP Outcome: Enhanced Selectivity (pH Control) Rs > 2.0 (Robust) USP_Path->Outcome_USP Outcome_EP Outcome: Variable Selectivity Rs ~ 1.5 - 1.8 (Risk of Failure) EP_Path->Outcome_EP

Caption: Decision matrix for Celecoxib Impurity B analysis comparing USP robustness vs. EP simplicity.

Detailed Experimental Protocol (USP Optimized)

To ensure compliance with the stricter Resolution NLT 1.8 criterion, the USP protocol is recommended for global release testing.

Reagents & Equipment[2][7][8]
  • Column: Waters Spherisorb Phenyl or Phenomenex Luna Phenyl-Hexyl (L11 equivalent), 250 x 4.6 mm, 5 µm.

  • Buffer: Dissolve 2.7 g of anhydrous Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust to pH 3.0 ± 0.2 with Phosphoric Acid.[1][6]
    
  • Mobile Phase: Combine Methanol, Acetonitrile, and Buffer in a 300 : 100 : 600 (v/v/v) ratio. Crucial: Premixing ensures stable baselines compared to online mixing for ternary phases.

Step-by-Step Procedure
  • System Equilibration: Set column temperature to 60°C . This high temperature is non-negotiable; it reduces mobile phase viscosity and improves mass transfer for the bulky Celecoxib molecule, sharpening the peaks.

  • Standard Preparation: Prepare a solution containing 0.5 mg/mL of USP Celecoxib RS and 2.4 µg/mL of USP Celecoxib Related Compound B RS in Diluent (Methanol:Water 3:1).

  • Injection Sequence:

    • Inject Blank (Diluent) to confirm baseline cleanliness.

    • Inject System Suitability Solution (Mixture of API + Imp A + Imp B).

    • Verify Resolution: Calculate

      
       between Celecoxib and Impurity B. If 
      
      
      
      , reduce flow rate to 1.2 mL/min or verify pH accuracy.
  • Sample Analysis: Inject sample solution (0.5 mg/mL).

  • Calculation: Use the formula:

    
    
    Where 
    
    
    
    is the peak response of Impurity B in the sample, and
    
    
    is the response in the standard.

Critical Analysis & Troubleshooting

  • Resolution Failure: If Impurity B co-elutes with the main peak tail, the column may have lost its "pi-pi" character. Phenyl columns are sensitive to contamination. A wash with 100% Methanol (after flushing buffer) can sometimes restore selectivity.

  • Impurity A Interference: While this guide focuses on Impurity B, note that Impurity A (the meta-isomer) elutes before Celecoxib. The USP method's ternary phase (adding Acetonitrile) specifically helps pull Impurity A away from the solvent front and the main peak.

  • Modern Alternatives: Recent AQbD (Analytical Quality by Design) studies suggest that Chiral Stationary Phases (CSP) used in Reversed-Phase mode (e.g., Chiralpak IA-3) offer superior separation of these regioisomers compared to standard Phenyl phases, achieving

    
    . However, this is a non-compendial approach requiring full validation.
    

References

  • United States Pharmacopeia (USP). Celecoxib Monograph: Organic Impurities. USP-NF Online.

  • European Pharmacopoeia (Ph.[2][7] Eur.). Celecoxib Monograph 2591: Related Substances.[1][8] EDQM.

  • Tome, T., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 809.[9]

  • DrugFuture. USP 36 Official Monographs: Celecoxib.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Desmethyl-2-methyl Celecoxib-d4

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Desmethyl-2-methyl Celecoxib-d4. As a deuterated analog of a selective cycloo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Desmethyl-2-methyl Celecoxib-d4. As a deuterated analog of a selective cyclooxygenase-2 (COX-2) inhibitor, this compound requires careful handling based on the known properties of its parent compound and the specific considerations for isotopically labeled molecules.[1][2] This document synthesizes technical data and field-proven safety protocols to ensure both personal safety and the integrity of your research.

Understanding the Compound: A Dual-Risk Profile

4-Desmethyl-2-methyl Celecoxib-d4 is a specialized chemical used primarily in research, often as an internal standard for quantitative analysis due to the known kinetic isotope effect.[1][3] While the deuteration itself does not introduce radioactivity, it's crucial to recognize that the core molecule's pharmacology and toxicology are presumed to be similar to its non-deuterated counterpart, 4-Desmethyl-2-methyl Celecoxib, and the parent drug, Celecoxib.[3]

The primary hazards are based on the parent compound, Celecoxib, which is classified as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure.[4][5][6][7] Therefore, all handling procedures must be approached with the assumption that this deuterated analog carries similar risks.

Key Considerations:

  • Pharmacological Activity: As a COX-2 inhibitor analog, it is biologically active.[2] Systemic absorption should be avoided.

  • Deuterium Exchange: Deuterated compounds can be susceptible to H/D exchange with atmospheric moisture, which can compromise the isotopic purity of the sample.[3][8] Handling under an inert atmosphere is a key consideration for maintaining sample integrity.[3][8]

  • Physical Form: This compound is typically a powder.[2] This presents an inhalation hazard and a risk of surface contamination.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety standards.[9]

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves.The inner glove goes under the gown cuff, and the outer glove goes over.[9] This provides a barrier against direct skin contact and prevents contamination of the inner glove. Nitrile offers good chemical resistance.[10]
Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[9][11]Protects skin and personal clothing from contamination with the powdered compound. The back closure and tight cuffs minimize the potential for exposure.[11]
Eye Protection Chemical safety goggles or a full-face shield.[11][12]Protects the eyes from splashes or aerosolized powder. Standard safety glasses are insufficient.[11]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[10]Minimizes the risk of inhaling the powdered compound, which is a primary route of exposure.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical to ensure safety and prevent contamination.

Receiving and Storage
  • Initial Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Designated Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials.[2][3] The recommended storage temperature is often between 2-8°C. The storage area should be clearly labeled and access restricted.[5]

  • Inert Atmosphere: For long-term storage and to maintain isotopic purity, consider storing the vial within a desiccator or a glove box with an inert atmosphere (e.g., argon or nitrogen).[3][8]

Handling and Weighing

All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

Workflow for Handling 4-Desmethyl-2-methyl Celecoxib-d4

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Surface prep_hood->prep_area handle_transfer Transfer Compound to Fume Hood prep_area->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for handling the deuterated compound.

Spill Management

In the event of a spill, immediate and proper cleanup is crucial.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent the spread of the powder.

  • Protect: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Clean: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.[13] Collect the material using a method that minimizes dust generation and place it in a sealed, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from handling 4-Desmethyl-2-methyl Celecoxib-d4 must be treated as hazardous waste.

Waste Disposal Protocol

cluster_waste Waste Streams cluster_disposal Disposal Path start Waste Generation solid_waste Solid Waste Contaminated PPE Weighing papers Vials start->solid_waste liquid_waste Liquid Waste Unused solutions Rinsates start->liquid_waste collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid dispose Dispose via Certified Hazardous Waste Vendor collect_solid->dispose collect_liquid->dispose

Caption: Segregation and disposal of waste.

  • Solid Waste: All contaminated solid materials, including gloves, gowns, weighing papers, and empty vials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated, sealed hazardous waste container.

  • Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations, typically through a certified hazardous waste disposal service.[6][12] Do not dispose of this material down the drain or in regular trash.[12]

By adhering to these stringent protocols, you can ensure a safe laboratory environment while maintaining the integrity of your valuable research materials. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the parent compound.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem.
  • Deuterated - Solvents, Reagents& Accessories - Chromservis.
  • 4-Desmethyl-2-methyl Celecoxib | 170569-99-0. AA BLOCKS, INC.
  • 4-Desmethyl-2-methyl Celecoxib | 170569-99-0. Sigma-Aldrich.
  • CAT 1230 - Celecoxib - SAFETY DATA SHEET. (2023).
  • Celecoxib Capsules - SAFETY DATA SHEET. (2016). Pfizer.
  • SAFETY DATA SHEET - Celecoxib. (2014). Fisher Scientific.
  • Celecoxib-d4 | Stable Isotope. MedchemExpress.com.
  • 4-Desmethyl-2-methyl celecoxib|170569-99-0|COA. DC Chemicals.
  • Celecoxib-impurities. Pharmaffiliates.
  • Celecoxib-d4 | C17H14F3N3O2S | CID 46780205. PubChem - NIH.
  • MATERIAL SAFETY DATA SHEETS CELECOXIB. Cleanchem Laboratories.
  • SAFETY DATA SHEET - Celecoxib. (2025). TCI Chemicals.
  • Personal Protective Equipment. NI Infection Control Manual.
  • Deuterated Compounds. (2025). Simson Pharma.
  • Safety Data Sheet - Celecoxib. (2025). Cayman Chemical.
  • 4-Desmethyl-2-methyl Celecoxib. LGC Standards.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration.
  • Deuterated Solvents for NMR: Guide. (2025). Allan Chemical Corporation.
  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • PPE for Health Care Workers Who Work with Hazardous Drugs. (2008). NIOSH | CDC.
  • Personal Protective Equipment When Working with chemotherapy Drugs. HALYARD.

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